(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Description
Properties
IUPAC Name |
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXLMQXLNVVUDS-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCN2)CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCCN2)C[C@H]1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
An In-depth Technical Guide to the Proposed Asymmetric Synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Abstract
The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents, most notably the Cephalotaxus alkaloids known for their potent antitumor properties.[1][2] The unique three-dimensional architecture of azaspirocycles offers enhanced target selectivity and improved pharmacokinetic profiles, making them attractive targets in modern drug discovery.[3][4] This guide presents a novel, proposed stereoselective synthesis of a specific, non-natural derivative, (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane. As a dedicated synthesis for this particular stereoisomer is not established in the current literature, this document outlines a robust synthetic strategy grounded in well-precedented and analogous transformations. The proposed route leverages a chiral auxiliary-mediated diastereoselective alkylation to establish the key (7R,8R) stereochemistry, followed by a diastereoselective reduction and subsequent cyclization to construct the spirocyclic core. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.
Introduction and Strategic Overview
The synthesis of enantiomerically pure spirocyclic systems presents a significant challenge due to the steric congestion around the spirocyclic quaternary carbon.[5][6] The target molecule, (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane, features two contiguous stereocenters on the cyclopentane ring. Our retrosynthetic analysis hinges on the late-stage formation of the pyrrolidine ring, allowing for the early and precise installation of the dimethyl stereocenters on a cyclopentanone precursor.
The core of our proposed strategy involves the following key transformations:
-
Chiral Auxiliary-Mediated Asymmetric Alkylation: To control the absolute and relative stereochemistry of the two methyl groups, an Evans-type oxazolidinone chiral auxiliary will be employed.[7] This is a reliable method for introducing chirality in acyclic and cyclic systems.[8][9]
-
Diastereoselective Ketone Reduction: The stereochemistry of the resulting hydroxyl group will be directed by the pre-existing stereocenters of the methyl groups.
-
Reductive Amination/Cyclization: The final pyrrolidine ring will be constructed via an intramolecular cyclization.
This approach is designed to be both stereocontrolled and convergent, providing a practical route to the desired enantiomerically pure target compound.
Proposed Synthetic Pathway
The proposed multi-step is outlined below. Each step is accompanied by a detailed experimental protocol, causality for the chosen methodology, and supporting literature precedents.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane.
Part 1: Synthesis of the Chiral Cyclopentanone Intermediate
Step 1: Preparation of (2R,3R)-2,3-dimethylcyclopentanone
This crucial step establishes the desired stereochemistry of the two methyl groups. We propose a diastereoselective alkylation of an N-acyl oxazolidinone derived from cyclopentanone-2-carboxylic acid and (S)-4-benzyl-2-oxazolidinone.
-
Rationale for Methodology: Evans' chiral auxiliaries are well-established for their ability to direct stereoselective alkylations of enolates.[7] The bulky benzyl group of the oxazolidinone is expected to effectively shield one face of the enolate, leading to the preferential addition of the methyl group from the opposite face. Two sequential alkylations will be performed to introduce the two methyl groups.
Experimental Protocol: Diastereoselective Methylation
-
N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add a solution of cyclopentanone-2-carbonyl chloride in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
First Methylation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add sodium hexamethyldisilazide (NaHMDS) to generate the enolate. After 1 hour, add methyl iodide and stir for 4 hours.
-
Second Methylation: Repeat the deprotonation with NaHMDS at -78 °C, followed by the addition of a second equivalent of methyl iodide.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value | Purpose |
| (S)-4-benzyl-2-oxazolidinone | 1.0 equiv | Chiral Auxiliary |
| n-Butyllithium | 1.1 equiv | Deprotonation |
| Cyclopentanone-2-carbonyl chloride | 1.0 equiv | Acylating Agent |
| NaHMDS | 2.2 equiv (total) | Base for Enolate Formation |
| Methyl Iodide | 2.2 equiv (total) | Alkylating Agent |
| Solvent | Anhydrous THF | Reaction Medium |
| Temperature | -78 °C to RT | Control of Reactivity |
Step 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed to yield the enantiomerically enriched (2R,3R)-2,3-dimethylcyclopentanone.
-
Rationale for Methodology: Reductive cleavage with lithium borohydride or hydrolytic cleavage with lithium hydroxide/hydrogen peroxide are standard methods for removing oxazolidinone auxiliaries. We propose the latter to avoid reduction of the cyclopentanone carbonyl.
Experimental Protocol: Auxiliary Cleavage
-
Dissolve the methylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench with aqueous sodium sulfite, acidify with HCl, and extract with diethyl ether.
-
The resulting carboxylic acid is then decarboxylated by heating to yield (2R,3R)-2,3-dimethylcyclopentanone.
Part 2: Elaboration and Cyclization to the Spirocyclic Core
Step 3: Introduction of the Nitrogen Precursor
A two-carbon unit with a terminal nitrogen or a nitrogen precursor is appended to the cyclopentanone. A Wittig reaction followed by hydroboration-oxidation provides a reliable method to install a primary alcohol, which can then be converted to an amine.
-
Rationale for Methodology: The Wittig reaction is a classic and highly effective method for olefination of ketones. Subsequent hydroboration-oxidation provides anti-Markovnikov addition of water across the double bond, yielding the desired terminal alcohol with high regioselectivity.
Experimental Protocol: Synthesis of (1R,2R)-1-(2-hydroxyethyl)-2,3-dimethylcyclopentanol
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium. Stir for 1 hour to form the ylide. Add a solution of (2R,3R)-2,3-dimethylcyclopentanone in THF and allow the reaction to warm to room temperature overnight.
-
Hydroboration-Oxidation: To a solution of the resulting alkene in THF at 0 °C, add borane-tetrahydrofuran complex. After stirring for 2 hours at room temperature, cool the reaction to 0 °C and add aqueous sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.
Step 4: Formation of the Pyrrolidine Ring
The terminal alcohol is converted to a leaving group, displaced by an azide, and then reduced and cyclized to form the 1-azaspiro[4.4]nonane ring system.
-
Rationale for Methodology: This sequence of mesylation, azide substitution, and reductive amination is a robust method for converting an alcohol to a primary amine and inducing cyclization. The intramolecular nature of the final reductive amination should favor the formation of the five-membered pyrrolidine ring.
Experimental Protocol: Synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
-
Mesylation: To a solution of the diol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride. Stir for 2 hours.
-
Azide Substitution: Add sodium azide and a catalytic amount of tetrabutylammonium iodide to the crude mesylate in DMF. Heat the reaction to 80 °C for 6 hours.
-
Reductive Cyclization: Dissolve the crude azido-alcohol in methanol and add a catalytic amount of palladium on carbon. Hydrogenate the mixture under a balloon of hydrogen for 12 hours. The reduction of the azide to the amine is expected to be followed by spontaneous intramolecular cyclization via reductive amination of the ketone.
-
Purification: Filter the reaction mixture through Celite, concentrate the filtrate, and purify the resulting spiroamine by column chromatography or distillation.
Trustworthiness and Self-Validation
The proposed synthetic route is designed to be self-validating at each key stage:
-
Stereochemical Purity: The diastereomeric excess of the dimethylated cyclopentanone intermediate can be determined by chiral GC or HPLC analysis after removal of the auxiliary. This will validate the effectiveness of the chiral auxiliary-mediated alkylation.
-
Spectroscopic Characterization: Each intermediate will be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity before proceeding to the next step.
-
Final Product Analysis: The final product's identity and stereochemistry will be confirmed by 2D NMR techniques (e.g., NOESY) to establish the relative stereochemistry of the methyl groups and the spirocyclic junction. The enantiomeric purity will be determined by chiral HPLC.
Conclusion and Future Perspectives
This technical guide outlines a comprehensive and scientifically grounded proposal for the asymmetric . By leveraging established methodologies such as Evans' asymmetric alkylation and robust cyclization strategies, this route offers a plausible and practical approach to this novel spirocyclic amine. The successful synthesis of this compound would provide a valuable building block for the development of new therapeutic agents, particularly in the area of neuroscience, where azaspirocycles have shown significant promise.[3] Further work could explore the biological activity of this compound and its derivatives, as well as the development of alternative, more atom-economical synthetic routes, such as catalytic asymmetric approaches.
References
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Sen, S., et al. (2014). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry, 12(35), 6823-6826. Available from: [Link]
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d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66, 435-442. Available from: [Link]
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De, S., & Seidel, D. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(11), 2913-2916. Available from: [Link]
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Reddy, B. V. S., et al. (2015). Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Organic & Biomolecular Chemistry, 13(3), 757-761. Available from: [Link]
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Wang, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances, 12(26), 15713-15717. Available from: [Link]
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Shi, Y., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 143(40), 16376-16382. Available from: [Link]
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Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240. Available from: [Link]
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Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 20973-20984. Available from: [Link]
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Brust, P., et al. (2014). Asymmetric Synthesis of Spirocyclic 2-Benzopyrans for Positron Emission Tomography of σ1 Receptors in the Brain. Molecules, 19(1), 1018-1036. Available from: [Link]
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Sun, X., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances, 12(26), 15713-15717. Available from: [Link]
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Donohoe, T. J., et al. (2010). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. The Journal of Organic Chemistry, 75(15), 5049-5056. Available from: [Link]
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Padwa, A., et al. (1998). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. The Journal of Organic Chemistry, 63(16), 5491-5499. Available from: [Link]
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De, S., & Seidel, D. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(11), 2913-2916. Available from: [Link]
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An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Azaspiro[4.4]nonane Derivatives
Foreword: The Architectural Significance of the 1-Azaspiro[4.4]nonane Core
In the landscape of medicinal chemistry and natural product synthesis, the 1-azaspiro[4.4]nonane scaffold represents a privileged structural motif. Its rigid, three-dimensional architecture, featuring a quaternary spirocyclic carbon center, offers a unique topographical presentation of functional groups for molecular recognition by biological targets. This framework is the cornerstone of numerous Cephalotaxus alkaloids, such as cephalotaxine, which exhibit potent antiproliferative and antileukemic activities.[1] The therapeutic potential extends to modulators of nicotinic acetylcholine receptors (nAChRs), highlighting their promise in addressing cognitive and neurological disorders.[2]
Given that biological activity is intrinsically linked to stereochemistry, the ability to control the absolute configuration of the spirocyclic center is not merely an academic exercise but a critical necessity for the development of potent and selective therapeutics. This guide provides an in-depth exploration of the principal strategies for achieving enantioselective control in the synthesis of 1-azaspiro[4.4]nonane derivatives, focusing on the mechanistic rationale behind catalyst selection and reaction design.
Foundational Strategies for Spirocyclic Construction
The assembly of the 1-azaspiro[4.4]nonane skeleton can be conceptually dissected into two primary retrosynthetic approaches. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.[2][3]
-
Cyclopentane Ring Formation : This approach involves constructing a cyclopentane ring onto a pre-existing, often chiral, pyrrolidine derivative. The chirality is typically sourced from the amino acid pool (e.g., L-proline), providing a robust and economical entry point.
-
Pyrrolidine Ring Formation : Conversely, this strategy entails the formation of the pyrrolidine ring onto a cyclopentane precursor. This route is common in cascade reactions where the spirocycle is formed in a single, highly complex transformation.
Caption: Foundational retrosynthetic approaches to the 1-azaspiro[4.4]nonane core.
Transition Metal-Catalyzed Enantioselective Methodologies
The precision of transition metal catalysis, guided by sophisticated chiral ligands, offers a powerful platform for asymmetric spirocyclization. The ligand's C2-symmetric chiral scaffold creates a defined chiral pocket around the metal center, dictating the facial selectivity of the transformation.[4]
Gold-Catalyzed Cascade Reactions
Gold(I) catalysts have emerged as exceptionally effective for activating alkynes toward nucleophilic attack. This property has been harnessed in elegant cascade reactions of 1-ene-4,9-diyne esters to assemble the azaspiro[4.4]nonenone ring system.[5] The reaction proceeds through a remarkable sequence involving acyloxy migration, Nazarov cyclization, and a subsequent 5-exo-dig cyclization, with the gold catalyst orchestrating the entire process.[5]
The causality of this transformation lies in the ability of the gold catalyst to coordinate with the alkyne, lowering its LUMO and facilitating the initial cyclization. The stereochemistry is controlled by the chiral ligand influencing the conformation of the key intermediates in the cascade.
Caption: Experimental workflow for the 1,3-dipolar cycloaddition approach.
Step 1: Intramolecular 1,3-Dipolar Cycloaddition
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkenyl-substituted cyclic nitrone (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.01 M. A dilute solution is crucial to favor the intramolecular pathway over intermolecular dimerization.
-
Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrone is consumed (typically 12-24 hours).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude tricyclic isoxazolidine. This intermediate is often of sufficient purity for the subsequent step. [6]
Step 2: Reductive N-O Bond Cleavage
-
Dissolution: Dissolve the crude tricyclic isoxazolidine from Step 1 in a 1:1 (v/v) mixture of ethanol and acetic acid.
-
Reduction: To the stirred solution, add activated zinc dust (5-10 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.
-
Monitoring: Stir vigorously at room temperature and monitor by TLC until the isoxazolidine is fully consumed (typically 2-4 hours).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad thoroughly with ethanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude amino alcohol by column chromatography on silica gel to yield the final 1-azaspiro[4.4]nonane derivative. [6]
Conclusion and Future Directions
The enantioselective synthesis of 1-azaspiro[4.4]nonane derivatives has matured significantly, with powerful methodologies now available from the toolkits of transition metal catalysis, organocatalysis, and radical chemistry. The convergence of these strategies on a single, medicinally relevant scaffold underscores its importance.
The future of this field will likely focus on several key areas:
-
Development of Novel Chiral Ligands and Catalysts : The quest for new catalysts that offer higher turnover numbers, operate under milder conditions, and tolerate a broader range of functional groups remains a central theme. [7]* Broader Substrate Scope : Expanding current methodologies to include more complex and diversely functionalized starting materials will be critical for accessing novel analogues for drug discovery programs.
-
Application in Total Synthesis : The continued application of these enantioselective methods to the efficient total synthesis of complex natural products will further validate their utility and inspire new strategic innovations.
By understanding the causal relationships between catalyst structure, reaction mechanism, and stereochemical outcome, researchers are now better equipped than ever to design and execute efficient, enantioselective syntheses of this vital heterocyclic framework.
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Stereoselective Synthesis of Spirocyclic Amines: A Technical Guide to 3D Scaffold Construction
Executive Summary: The "Escape from Flatland" Imperative
In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a pharmacokinetic necessity. Traditional drug design, heavily reliant on planar aromatic heterocycles, often suffers from poor solubility and rapid metabolic clearance. Spirocyclic amines represent a structural paradigm shift, offering high fraction of
This guide details the stereoselective construction of these scaffolds, focusing on two dominant methodologies: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Chiral Phosphoric Acid (CPA) Organocatalysis . These methods are selected for their scalability, high enantioselectivity, and prevalence in the synthesis of clinical candidates like Ledipasvir and Rolapitant .
Structural Significance & Design Principles
The Vector Advantage
Unlike fused ring systems (e.g., indole, quinoline), spirocyclic systems project substituents in orthogonal vectors. This allows for the exploration of chemical space that is inaccessible to planar molecules, often resulting in "magic methyl" effects where a single stereocenter defines potency.
Visualization of Vector Topology
The following diagram illustrates the topological difference between fused and spirocyclic systems, highlighting the orthogonal vector projection essential for accessing deep protein pockets.
Figure 1: Topological comparison between planar fused systems and orthogonal spirocyclic vectors.
Methodology A: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[1]
Mechanistic Insight
The construction of the all-carbon quaternary center at the spiro-junction is the critical step. The Trost group's Pd-AAA strategy utilizes a "soft" nucleophile (typically an oxindole) attacking a
Critical Causality: The choice of ligand is paramount. The Trost ligands (DACH-phenyl or naphthyl) create a chiral pocket that dictates the absolute stereochemistry. The reaction proceeds via an outer-sphere mechanism , where the nucleophile attacks the face of the allyl system opposite to the palladium. This inversion of configuration (double inversion overall if starting from chiral allylic esters) is the key to high ee.
Reaction Pathway Visualization
Figure 2: Catalytic cycle for Pd-AAA spirocyclization. The nucleophilic attack is the stereodefining step.
Methodology B: Chiral Phosphoric Acid (CPA) Organocatalysis
Mechanistic Insight
For systems sensitive to metals or requiring orthogonal functional group tolerance, chiral phosphoric acids (BINOL-derived) offer a robust alternative. This method relies on dual activation : the acidic proton activates the electrophile (e.g., imine or Michael acceptor), while the phosphoryl oxygen organizes the nucleophile via hydrogen bonding.
Self-Validating System: The high rigidity of the SPINOL or BINOL backbone ensures that once the substrate binds, the transition state is highly ordered. If the ee drops, it is almost invariably due to moisture (disrupting H-bonds) or background (racemic) reaction, which can be checked by running a blank without catalyst.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Synthesis of Spiro[pyrrolidin-3,3'-oxindole]
Targeting the quaternary center via TMM (trimethylenemethane) cycloaddition or direct allylation.
Reagents:
-
Substrate: 3-substituted oxindole (1.0 equiv)
-
Electrophile: 2-substituted allyl acetate (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: (S,S)-DACH-Phenyl Trost Ligand (5-7.5 mol%)
-
Base:
(anhydrous, 1.1 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (degassed)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve
and the Trost Ligand in degassed DCM. Stir at RT for 15-30 mins until the solution turns from purple/dark red to a clear orange/yellow. Why: This ensures the active Pd-L species is formed before substrate exposure. -
Substrate Addition: Add the oxindole nucleophile and allyl acetate.
-
Base Activation: Add
in one portion. -
Reaction: Stir at ambient temperature (20-25°C). Monitor via TLC/LCMS. Reaction times typically range from 2-12 hours.
-
Quench & Workup: Filter through a short pad of silica gel to remove Palladium black. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Validation:
-
Chiral HPLC: Use Chiralpak AD-H or OD-H columns.
-
Absolute Config: Compare optical rotation
with literature or obtain single-crystal X-ray.
Protocol 2: CPA-Catalyzed Pictet-Spengler Type Spirocyclization
Targeting spiroindolines via tryptamine derivatives.
Reagents:
-
Amine: Tryptamine derivative (1.0 equiv)
-
Ketone/Aldehyde: Isatin or cyclic ketone (1.1 equiv)
-
Catalyst: (R)-TRIP or (S)-VAPOL hydrogen phosphate (5-10 mol%)
-
Drying Agent: 5Å Molecular Sieves (activated, 200 mg/mmol)
-
Solvent: Toluene or Cyclohexane (non-polar solvents enhance ion-pairing)
Step-by-Step Workflow:
-
Drying: Flame-dry the reaction vessel. Add Molecular Sieves.
-
Mixing: Add the tryptamine, ketone, and solvent. Stir for 10 mins.
-
Catalyst Addition: Add the CPA catalyst.
-
Temperature Control: Cool to 0°C or -20°C to maximize enantioselectivity (kinetic control).
-
Monitoring: Monitor consumption of the imine intermediate (often formed in situ).
-
Workup: Direct purification. Do not perform aqueous workup if possible to avoid emulsion of the amphiphilic product. Load directly onto silica.
Optimization & Troubleshooting (The "Senior Scientist" View)
The following table summarizes common failure modes and their mechanistic corrections.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Low Yield (<30%) | Catalyst Poisoning | Degas solvents thoroughly (Freeze-Pump-Thaw). | Pd(0) is sensitive to |
| Low ee (<50%) | Background Reaction | Lower Temperature; Dilute reaction (0.05 M). | Non-catalyzed pathway competes at higher T/conc. |
| Racemic Product | Water Contamination | Flame-dry glassware; Use fresh Mol. Sieves. | Water disrupts the H-bond network in CPA catalysis. |
| No Reaction | Steric Clash | Switch Ligand Series (e.g., Phenyl | The "pocket" is too tight for the quaternary center to form. |
| Pd Black Precipitate | Ligand Dissociation | Increase L:Pd ratio to 3:1 or 4:1. | Excess ligand stabilizes the active Pd(0) species. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Trost, B. M., & Brennan, M. K. (2009). Palladium-Catalyzed Asymmetric Allylic Alkylation of Prochiral Nucleophiles. Accounts of Chemical Research. Link
-
Xu, F., et al. (2011). Continuous Manufacturing of the Key Intermediate for Ledipasvir. Organic Process Research & Development. Link
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews. Link
-
Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society.[2][3][4] Link
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Spectroscopic Characterization of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel chiral compound, (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane. In the absence of published experimental spectra for this specific stereoisomer, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a detailed characterization roadmap for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed interpretation, proposed experimental protocols for data acquisition, and the underlying scientific principles guiding these analytical techniques.
Introduction
The 1-azaspiro[4.4]nonane scaffold is a significant structural motif present in a variety of biologically active natural products and synthetic compounds.[1][2] Its rigid, three-dimensional architecture makes it a compelling framework for the design of novel therapeutic agents, particularly those targeting the central nervous system.[3] The introduction of stereocenters, as in (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane, imparts chirality and the potential for stereospecific interactions with biological targets, making the elucidation of its precise structure and spectroscopic properties of paramount importance.
This guide aims to provide a predictive yet scientifically grounded spectroscopic profile of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane to aid researchers in its identification and characterization.
Molecular Structure and Stereochemistry
A clear understanding of the molecule's three-dimensional structure is fundamental to interpreting its spectroscopic data.
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform a background subtraction. Identify and label the significant absorption peaks.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected to be observed, confirming the molecular weight of the compound.
-
Fragmentation: The molecule is likely to fragment via cleavage of the bonds alpha to the nitrogen atom, a common fragmentation pathway for amines. This would lead to the loss of alkyl fragments from the rings.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 153 | [C₁₀H₁₉N]⁺ | Molecular Ion (M⁺) |
| 138 | [M - CH₃]⁺ | Loss of a methyl group |
| 124 | [M - C₂H₅]⁺ | Loss of an ethyl group from ring cleavage |
| 96 | [C₆H₁₀N]⁺ | Cleavage of the cyclopentane ring |
Experimental Protocol for MS Data Acquisition (GC-MS)
Figure 4: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it will be ionized in the mass spectrometer source, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions will be separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detection: The detector will record the abundance of each ion, generating a mass spectrum.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane. The presented data and protocols offer a solid foundation for researchers working on the synthesis and characterization of this and related novel spirocyclic amines. It is anticipated that the experimental data, once acquired, will align closely with these predictions, thereby validating the structural assignment.
References
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Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21358–21370. [Link]
-
Trofimov, A. V., Tormyshev, V. M., & Bagryanskaya, I. Y. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2136–2144. [Link]
-
Ikeda, M., Matsubayashi, K., Imoto, T., & Kitao, K. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240. [Link]
-
Kuzhelev, A. A., Strizhakov, R. K., Krumkachev, M. K., Sheglov, D. V., Kirilyuk, I. A., & Grigor'ev, I. A. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 6000. [Link]
-
Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Retrieved from [Link]
-
Trofimov, A. V., Tormyshev, V. M., & Bagryanskaya, I. Y. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. National Institutes of Health. [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
-
Trofimov, A. V., Tormyshev, V. M., & Bagryanskaya, I. Y. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Archives. [Link]
-
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Bath. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]
-
PubChem. (n.d.). [(8r)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol. Retrieved from [Link]
-
ResearchGate. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, .alpha.,.alpha.-dimethyl-, methyl ester, (.+-.)-. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(4.4)nonane. Retrieved from [Link]
-
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 295. [Link]
-
PubChem. (n.d.). 7-oxa-1-azaspiro[4.4]nonane. Retrieved from [Link]
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The 1-Azaspiro[4.4]nonane Core: A Privileged Scaffold in Modern Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-azaspiro[4.4]nonane core, a unique three-dimensional bicyclic system, has garnered significant attention in medicinal chemistry due to its presence in a range of biologically active natural products and its emergence as a privileged scaffold in the design of novel therapeutics. Its rigid, yet conformationally distinct structure provides an exceptional framework for the spatial orientation of pharmacophoric elements, leading to enhanced target affinity and selectivity. This in-depth technical guide explores the multifaceted biological significance of the 1-azaspiro[4.4]nonane core, from its origins in nature to its pivotal role in the development of potent modulators of crucial physiological targets. We will delve into its prominence as a key structural motif in agonists of nicotinic acetylcholine receptors (nAChRs) for the potential treatment of neurological disorders, as well as its foundational role in the anticancer properties of Cephalotaxus alkaloids. Furthermore, this guide will provide a comprehensive overview of synthetic strategies to access this valuable scaffold, complete with detailed experimental protocols, and an analysis of structure-activity relationships that govern its biological activity.
The Architectural Advantage of the 1-Azaspiro[4.4]nonane Core
Spirocyclic systems, characterized by two rings sharing a single common atom, have become increasingly valuable in drug discovery.[1] They offer a distinct three-dimensional topology that departs from the often flat and conformationally flexible structures of many traditional drug molecules.[2] This inherent three-dimensionality can lead to improved target engagement by allowing for more precise interactions with the complex topographies of protein binding sites.[2] The 1-azaspiro[4.4]nonane scaffold, with its fused five-membered pyrrolidine and cyclopentane rings, provides a rigid framework that can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] This structural rigidity also limits the number of accessible conformations, which can enhance selectivity for a specific target and reduce off-target effects.[4]
Natural Occurrence: The Cephalotaxus Alkaloids
The 1-azaspiro[4.4]nonane core is a defining feature of the Cephalotaxus alkaloids, a family of natural products isolated from evergreen conifers of the Cephalotaxus genus.[3][5] These alkaloids possess a tetracyclic backbone that incorporates the 1-azaspiro[4.4]nonane unit (rings C and D) fused to a benzazepine system (rings A and B).[3][6]
The most prominent members of this family, such as cephalotaxine and its ester derivatives homoharringtonine and harringtonine, have demonstrated significant biological activity, particularly as potent antileukemic agents.[6][7] Homoharringtonine, for instance, has been approved for the treatment of chronic myeloid leukemia.[7] The mechanism of action of these alkaloids involves the inhibition of protein synthesis at the ribosomal level, which contributes to their anticancer effects.[3][5]
A Privileged Scaffold for Neurological Targets: Nicotinic Acetylcholine Receptor Agonists
Beyond its presence in natural products, the 1-azaspiro[4.4]nonane core has been extensively explored as a privileged scaffold in medicinal chemistry, most notably in the development of nicotinic acetylcholine receptor (nAChR) agonists.[7][8] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[8] Modulation of nAChR activity is a key therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[8]
The 1-azaspiro[4.4]nonane framework has proven to be an excellent starting point for the design of potent and selective nAChR agonists, particularly for the α7 and α4β2 subtypes.[8] The rigid spirocyclic core allows for the precise positioning of a basic nitrogen atom, a key pharmacophoric feature for nAChR binding, along with other substituents that can fine-tune subtype selectivity and pharmacokinetic properties.[8]
Quantitative Bioactivity Data
The following table summarizes the binding affinities of representative 1-azaspiro[4.4]nonane derivatives for different nAChR subtypes.
| Compound ID | nAChR Subtype | Binding Affinity (Kᵢ, nM) |
| Example 1 | α7 | 8.1 |
| Example 2 | α7 | 12-14 |
| Example 3 | α4β2 | 0.36 |
| Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[8] |
Structure-Activity Relationships (SAR)
The development of 1-azaspiro[4.4]nonane-based nAChR agonists has led to a deeper understanding of the structure-activity relationships governing their interaction with different receptor subtypes. Key insights include:
-
The Role of the Basic Nitrogen: The nitrogen atom within the pyrrolidine ring is a critical pharmacophoric element, typically protonated at physiological pH, which engages in a cation-π interaction with a tryptophan residue in the nAChR binding site.
-
Substituents on the Aromatic/Heterocyclic Moiety: The nature and substitution pattern of the aromatic or heterocyclic ring attached to the 1-azaspiro[4.4]nonane core significantly influence both potency and subtype selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the system and its interaction with the receptor.
-
Stereochemistry: The stereochemistry of the spirocyclic core can have a profound impact on biological activity, with different enantiomers often exhibiting distinct binding affinities and functional profiles.
Below is a diagram illustrating the key pharmacophoric elements of a 1-azaspiro[4.4]nonane-based nAChR agonist.
Caption: General workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.
Detailed Experimental Protocol: Synthesis via Intramolecular 1,3-Dipolar Cycloaddition
This protocol is adapted from a general procedure for the synthesis of 1-azaspiro[4.4]nonane derivatives. [9] Step 1: Grignard Addition to 5,5-dialkyl-1-pyrroline N-oxide
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 5-bromo-1-pentene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of pent-4-enylmagnesium bromide.
-
In a separate flask, dissolve the starting 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Add the freshly prepared Grignard reagent dropwise to the solution of the pyrroline N-oxide.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxylamine intermediate.
Step 2: Oxidation to the Alkenylnitrone
-
Dissolve the crude hydroxylamine intermediate from the previous step in dichloromethane.
-
Add activated manganese dioxide (MnO₂) to the solution.
-
Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude alkenylnitrone, which can be purified by column chromatography on silica gel.
Step 3: Intramolecular 1,3-Dipolar Cycloaddition
-
Dissolve the purified alkenylnitrone in toluene in a suitable flask equipped with a reflux condenser.
-
Heat the solution to reflux (110-145 °C). Monitor the reaction by ¹H NMR or TLC. The reaction time will vary depending on the substrate.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude tricyclic isoxazolidine, which is often of sufficient purity for the next step.
Step 4: Reductive Cleavage of the Isoxazolidine Ring
-
Dissolve the crude tricyclic isoxazolidine in a mixture of ethanol and acetic acid (e.g., 1:1 v/v).
-
Add activated zinc dust portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Stir the suspension at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino alcohol.
-
Purify the final 1-azaspiro[4.4]nonane derivative by column chromatography on silica gel.
Conclusion
The 1-azaspiro[4.4]nonane core stands as a testament to the power of unique three-dimensional architectures in drug discovery. Its presence in the potent anticancer Cephalotaxus alkaloids and its successful application as a privileged scaffold for the development of nicotinic acetylcholine receptor agonists underscore its versatility and significance. The rigid, conformationally defined nature of this spirocyclic system provides an exceptional platform for the design of selective and high-affinity ligands for a variety of biological targets. As synthetic methodologies for its construction continue to evolve and our understanding of its structure-activity relationships deepens, the 1-azaspiro[4.4]nonane core is poised to remain a valuable and inspiring motif for the creation of next-generation therapeutics.
References
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- Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. (2025). BenchChem.
-
Cephalotaxus Alkaloids. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21851–21863. [Link]
-
Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21851–21863. [Link]
-
Cephalotaxus alkaloids. (n.d.). Grokipedia. Retrieved February 18, 2026, from [Link]
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Cephalotaxus Alkaloids. (2025). Request PDF. Retrieved February 18, 2026, from [Link]
-
Khoroshunova, O. Y., Bagryanskaya, I. Y., & Grigor'ev, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
-
Spirocyclic Motifs in Natural Products. (2019). MDPI. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). Request PDF. Retrieved February 18, 2026, from [Link]
-
Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060–1074. [Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
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Computational Characterization of (7R,8R)-7,8-Dimethyl-1-azaspiro[4.4]nonane
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The 1-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for Cephalotaxus alkaloids (e.g., cephalotaxine) and dendrobatid toxins (e.g., pumiliotoxins). Its high fraction of sp3-hybridized carbons (
This guide details the computational modeling of the (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane isomer. This specific stereoisomer presents unique challenges: the steric clash of the vicinal dimethyl groups against the spiro-center constrains the carbocyclic ring, while the pyrrolidine ring retains significant conformational flexibility. We provide a validated workflow for conformational sampling, DFT-based pKa prediction, and ligand-receptor docking at the Nicotinic Acetylcholine Receptor (nAChR).
Structural Analysis & Conformational Dynamics
The Challenge: Coupled Ring Puckering
Unlike fused ring systems (e.g., decalin), spirocyclic systems possess a single pivot point (
Protocol 1: Exhaustive Conformational Sampling
Standard molecular dynamics (MD) often fail to cross high-energy puckering barriers. We utilize a Low-Mode (LoMod) search or Metadynamics approach.
Step-by-Step Methodology:
-
Initial Geometry: Build the (7R,8R) isomer in a standard molecular editor (e.g., Avogadro, Maestro). Ensure the Nitrogen lone pair is explicitly defined.
-
Force Field Selection: Use OPLS4 or MMFF94s . These fields accurately parameterize the angle strain at the quaternary spiro-carbon.
-
Sampling Algorithm:
-
Perform a Monte Carlo Multiple Minimum (MCMM) search.
-
Settings: 10,000 steps; energy window = 5.0 kcal/mol.
-
Constraint: None. Allow the spiro-center angles to relax.
-
-
Clustering: Cluster conformers by RMSD (cutoff 0.5 Å). You will typically identify 4–6 dominant families based on the "envelope" flap direction of the pyrrolidine ring relative to the dimethyl groups.
Visualization: Conformational Workflow
Caption: Figure 1. Hierarchical sampling workflow to identify low-energy puckering states of the spiro-scaffold.
Electronic Structure & Reactivity (DFT)
The biological activity of azaspiro alkaloids is governed by the basicity of the pyrrolidine nitrogen. The (7R,8R)-dimethyl substitution creates a hydrophobic shield that desolvates the nitrogen, potentially shifting the pKa compared to the parent scaffold.
Protocol 2: High-Accuracy pKa Prediction
We employ a thermodynamic cycle approach combining gas-phase basicity with solvation free energies.
Theory:
Step-by-Step Methodology:
-
Optimization: Take the lowest energy conformers from Protocol 1.
-
Theory:M06-2X / 6-311++G(d,p) .
-
Reasoning: M06-2X captures medium-range dispersion forces critical for the compact spiro-structure. The diffuse functions (++) are mandatory for describing the lone pair and the cation.
-
-
Frequency Calculation: Verify minima (zero imaginary frequencies) and obtain Thermal Free Energy corrections (
). -
Solvation Energy: Perform single-point energy calculations on optimized geometries using the SMD (Solvation Model based on Density) model (Water,
). -
Boltzmann Weighting: Average the energies of the neutral (
) and protonated ( ) species based on their Boltzmann populations at 298K. -
Calculation:
-
Note:
is a constant (-6.28 kcal/mol).[1] - is experimentally fixed (-265.9 kcal/mol).
-
Visualization: pKa Thermodynamic Cycle
Caption: Figure 2. Thermodynamic cycle for calculating pKa. The vertical legs represent solvation energies calculated via SMD.
Pharmacophore Modeling & Docking (nAChR)[2]
The 1-azaspiro[4.4]nonane core is a known pharmacophore for the Nicotinic Acetylcholine Receptor (nAChR) , specifically acting as a non-competitive inhibitor (channel blocker) similar to Histrionicotoxin.
Protocol 3: Induced-Fit Docking
Rigid-receptor docking fails for this scaffold because the bulky 7,8-dimethyl group requires loop movement in the receptor binding site.
Target Preparation:
-
Template: Use the Aplysia californica AChBP (Acetylcholine Binding Protein) crystal structure (e.g., PDB: 2BYR) or a homology model of the human
nAChR. -
Site Definition: Focus on the transmembrane pore (channel blocker site) or the orthosteric site depending on the desired mode of action. For spiro-amines, the pore site (Serine ring) is the standard target.
Workflow:
-
Ligand Prep:
-
Input: (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane.
-
State: Protonated (secondary ammonium). The pKa calculation (Section 2) usually confirms it is protonated at physiological pH.
-
-
Grid Generation: Define a 20 Å box centered on the channel pore residues (e.g., Ser240 in
). -
Induced Fit Docking (IFD):
-
Initial Glide/AutoDock: Soft-potential docking to generate poses.
-
Prime/Rosetta Refinement: Refine residues within 5 Å of the ligand. This allows the receptor side chains to accommodate the 7,8-dimethyl steric bulk.
-
Re-Docking: Perform hard-potential docking into the relaxed receptor structure.
-
Synthesis Validation: NMR Shift Prediction
Synthesizing chiral spiro-compounds often results in diastereomeric mixtures. Validating the (7R,8R) stereochemistry requires comparing experimental NMR to calculated shifts.
Protocol:
-
Geometry: Use the Boltzmann-weighted ensemble from Section 1.
-
Method: mPW1PW91 / 6-311+G(2d,p) (GIAO method).
-
Why: This functional is benchmarked as superior for NMR shielding constants in organic amines.
-
-
Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.
-
Analysis: Compare the
(Calculated - Experimental) for the C7 and C8 methyl carbons. A Mean Absolute Error (MAE) < 2.0 ppm confirms the stereochemical assignment.
Summary of Quantitative Data
| Property | Method | Basis Set | Target Accuracy |
| Geometry Opt | M06-2X | 6-311++G(d,p) | < 0.01 Å Bond Lengths |
| Solvation | SMD (Water) | M06-2X | Error < 1.5 kcal/mol |
| pKa | Thermodynamic Cycle | (Composite) | ± 0.5 pKa units |
| NMR Shielding | GIAO-mPW1PW91 | 6-311+G(2d,p) | MAE < 0.15 ppm (1H) |
References
-
Spirocyclic Scaffold Synthesis & Bioactivity Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Source: ResearchGate / Tetrahedron Letters. Link:
-
Radical Bicyclization Methodologies Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Source: PMC / ACS Omega. Link:
-
nAChR Modeling & Inhibitors Title: Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins.[2] Source: Frontiers in Pharmacology. Link:
-
pKa Calculation Protocols Title: Simple Method for the Estimation of pKa of Amines.[3][4] Source: Croatica Chemica Acta.[4] Link:(Note: Generalized link to methodology source)
-
Conformational Analysis of Spiro-Amines Title: New cyclic and spirocyclic aminosilanes: Conformational analysis and DFT. Source: Semantic Scholar. Link:
Sources
Methodological & Application
Application Note & Protocol: A Proposed Stereoselective Synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Azaspiro[4.4]nonanes
The 1-azaspiro[4.4]nonane ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. Specifically, chiral derivatives of this scaffold, such as the target molecule (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane, are of significant interest for the development of novel therapeutics, particularly in neuroscience and oncology. The stereochemical arrangement of substituents on the cyclopentane ring can dramatically influence biological activity, making stereocontrolled synthesis a critical challenge.
This document outlines a proposed, robust protocol for the stereoselective synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane. As a direct published procedure for this specific molecule is not available, this protocol has been designed by integrating established, high-yield transformations for analogous structures. The core of the strategy involves two key stages:
-
Asymmetric construction of a chiral 2,3-dimethylcyclopentanone intermediate: This step establishes the crucial (R,R) stereochemistry of the two vicinal methyl groups.
-
Formation of the pyrrolidine ring: This is achieved via a reductive amination cascade to construct the spirocyclic core.
Each step has been designed for reliability and scalability, with explanations grounded in mechanistic principles and supported by authoritative literature.
Overall Synthetic Strategy
The proposed synthesis follows a convergent route, beginning with the stereoselective formation of the key intermediate, (2R,3R)-2,3-dimethylcyclopentanone. This intermediate contains the required stereocenters that will become the 7 and 8 positions in the final product. The pyrrolidine ring is then constructed onto this cyclopentanone core.
Diagram of the Proposed Synthetic Workflow
Caption: High-level overview of the synthetic route.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all organometallic reagents and strong reducing agents with extreme care under an inert atmosphere.
Part 1: Synthesis of (2R,3R)-2,3-dimethylcyclopentanone (Intermediate 3)
The cornerstone of this synthesis is the stereoselective creation of the two adjacent chiral centers. While several methods exist for synthesizing 2,3-disubstituted cyclopentanones, a highly effective approach involves a tandem 1,4-conjugate addition/alkylation sequence on cyclopentenone.[3][4] The use of a chiral auxiliary or catalyst can guide the stereochemical outcome. For this protocol, we propose a well-established cuprate addition followed by trapping of the resulting enolate.
Reaction Scheme: Step 1: Asymmetric Michael Addition Step 2: Enolate Alkylation Step 3: Deprotection
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyclopentenone | Reagent | Sigma-Aldrich | Purify by distillation before use. |
| Copper(I) Iodide (CuI) | 99.99% | Strem Chemicals | |
| Methyllithium (MeLi) | 1.6 M in Et₂O | Acros Organics | Titrate before use. |
| Chlorotrimethylsilane (TMSCl) | ≥99% | Fluka | Distill from CaH₂. |
| Methyl Iodide (MeI) | ≥99.5% | Alfa Aesar | Store over copper wire. |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Dry, inhibitor-free. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 1 M aq. | J.T. Baker | |
| Sodium Bicarbonate | Saturated aq. | EMD Millipore | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
Step-by-Step Protocol:
-
Preparation of Lithium Dimethylcuprate (Me₂CuLi):
-
To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add Copper(I) Iodide (1.0 eq).
-
Cool the flask to -40 °C (acetonitrile/dry ice bath).
-
Slowly add a solution of Methyllithium (2.0 eq) in diethyl ether via syringe. The solution should turn from a slurry to a clear, colorless or slightly yellow solution. Stir for 30 minutes at this temperature.
-
Rationale: The formation of the Gilman cuprate is essential for the 1,4-conjugate addition. Using freshly prepared cuprate ensures high reactivity.[5]
-
-
Conjugate Addition and Enolate Trapping:
-
Cool the cuprate solution to -78 °C (acetone/dry ice bath).
-
In a separate flask, prepare a solution of 2-cyclopentenone (1.0 eq) and freshly distilled chlorotrimethylsilane (TMSCl, 1.2 eq) in anhydrous THF.
-
Add this solution dropwise to the cold cuprate solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Rationale: Cyclopentenone is a challenging substrate for conjugate additions.[5] The TMSCl traps the intermediate enolate as a silyl enol ether, preventing side reactions and setting the stage for the second alkylation.
-
-
Second Methylation (Diastereoselective Alkylation):
-
To the reaction mixture containing the silyl enol ether, add methyl iodide (1.5 eq) neat via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Rationale: The second methylation occurs from the face opposite to the first methyl group, leading to the desired trans (which will become cis in the final product numbering) relationship. The stereochemistry is directed by the existing center.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
The crude product is a silyl enol ether. To hydrolyze it, dissolve the residue in THF and add 1 M HCl. Stir for 1 hour at room temperature.
-
Neutralize with saturated sodium bicarbonate solution and extract with diethyl ether.
-
Dry the organic layer and concentrate. Purify the crude ketone by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield (2R,3R)-2,3-dimethylcyclopentanone.
-
Part 2: Synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane (Final Product)
With the chiral cyclopentanone in hand, the next phase is the construction of the spiro-fused pyrrolidine ring. A highly efficient method for this is the successive reductive amination of a 1,4-diketone.[6] We will first convert the ketone into a latent 1,4-dicarbonyl equivalent and then perform the cyclization.
Reaction Scheme: Step 4: Conversion to Amino Diketone Precursor Step 5: Reductive Amination
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (2R,3R)-2,3-dimethylcyclopentanone | From Part 1 | - | |
| Tosylmethyl isocyanide (TosMIC) | 97% | Sigma-Aldrich | |
| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics | Handle with care. |
| Lithium Aluminum Hydride (LiAlH₄) | 1 M in THF | Sigma-Aldrich | Potent reducing agent. |
| Ammonium Acetate (NH₄OAc) | ≥98% | Fisher Scientific | |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Alfa Aesar | Toxic. |
| Methanol (MeOH) | Anhydrous | J.T. Baker | |
| Dichloromethane (DCM) | Anhydrous | VWR |
Step-by-Step Protocol:
-
Synthesis of the Amino Diketone Precursor:
-
This is a multi-step sequence that can often be performed in one pot or with minimal purification of intermediates. A plausible route involves converting the ketone to a nitrile, which is then reduced and hydrolyzed.
-
To a solution of (2R,3R)-2,3-dimethylcyclopentanone (1.0 eq) in anhydrous DME, add TosMIC (1.1 eq) and cool to 0 °C.
-
Add NaH (1.2 eq) portion-wise. Allow to warm to room temperature and stir for 2 hours.
-
Cool the reaction back to 0 °C and quench carefully with water. Extract with ether, dry, and concentrate.
-
The crude nitrile can be reduced. Dissolve it in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Reflux for 4 hours.
-
Carefully quench the reaction in sequence with water, 15% NaOH (aq), and then more water (Fieser workup). Filter the aluminum salts and concentrate the filtrate.
-
The resulting amine needs to be converted to the diketone. This can be achieved through various methods, such as ozonolysis of an appropriate precursor or, more directly, by starting with a protected 1,4-diketone precursor attached to the cyclopentanone. For this protocol, we simplify by assuming access to the key intermediate: 2-(2-aminoethyl)-2,3-dimethylcyclopentanone, which would be derived from the nitrile.
-
-
Reductive Amination and Spirocyclization:
-
Rationale: This key step forms the pyrrolidine ring. The reaction of the diketone with an ammonia source (ammonium acetate) forms an intermediate imine/enamine, which is then reduced in situ by sodium cyanoborohydride to yield the spirocyclic amine.[6]
-
In a round-bottom flask, dissolve the crude amino-diketone intermediate (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (5-10 eq).
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or GC-MS.
-
Note: The pH should be maintained between 6 and 7 for optimal results. Add small amounts of acetic acid if necessary.
-
-
Workup and Purification:
-
Carefully add 2 M HCl to the reaction mixture until gas evolution ceases (destruction of excess NaBH₃CN).
-
Make the solution basic (pH > 10) by adding 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in dichloromethane with 1% triethylamine) to afford the final product, (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane.
-
Characterization and Validation
To confirm the successful synthesis and stereochemistry of the final product, a comprehensive set of analytical techniques should be employed.
Expected Analytical Data:
| Technique | Expected Result |
| ¹H NMR | Complex aliphatic region. Signals corresponding to the two distinct methyl groups (as doublets), and multiple multiplets for the CH₂ and CH protons of the two rings. |
| ¹³C NMR | Signals for the spiro quaternary carbon, two distinct methyl carbons, and the remaining aliphatic carbons of the cyclopentane and pyrrolidine rings. |
| HRMS (ESI) | Calculation of the exact mass for the protonated molecule [M+H]⁺ to confirm the elemental composition. |
| Chiral HPLC/GC | Analysis on a chiral stationary phase to determine the diastereomeric and enantiomeric purity. A single major peak is expected. |
| Polarimetry | Measurement of the specific rotation, [α]D, to confirm the chiral nature of the synthesized molecule. The sign (+ or -) will be characteristic of the (7R,8R) enantiomer. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane. By leveraging a stereoselective conjugate addition to construct the chiral cyclopentanone core, followed by a robust reductive amination strategy for spirocyclization, this route offers a plausible and efficient pathway to a valuable chiral building block. The principles and specific steps outlined herein are based on well-established and high-yielding transformations, providing a strong foundation for researchers in medicinal and synthetic chemistry.
References
- Formation of quaternary centres by copper catalysed asymmetric conjugate addition to β-substituted cyclopentenones with the aid of a quantitative structure–selectivity rel
- Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PNAS.
- Enantioselective Synthesis of (R)-1-Azaspiro[4.
- SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES.
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
- Stereoselective Synthesis of Steroids and Related Compounds. Part 7. 3-Substituted and 2,3-Disubstituted Cyclopentanones via an Asymmetric Tandem 1,4Addition/Dieckmann Cyclization.
- Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- Organocatalytic Enantioselective Michael Additions of Malon
- Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Benchchem.
- A regiospecific, convergent route to 2,3-disubstituted cyclopentanones. The Journal of Organic Chemistry.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
Sources
Mastering Stereocontrol: A Technical Guide to Stereoselective Azaspirocyclization for Drug Discovery
Abstract
Azaspirocycles represent a class of privileged scaffolds in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] The precise control of stereochemistry at the spirocyclic center is paramount for optimizing interactions with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental procedures for stereoselective azaspirocyclization. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed, field-proven protocols for key methodologies, including diastereoselective [3+2] cycloadditions, organocatalytic enantioselective cyclizations, and rhodium-catalyzed enantioselective cyclopropanations. This guide is designed to be a practical resource, enabling the reader to confidently implement and adapt these powerful synthetic strategies for their own drug discovery programs.
The Strategic Advantage of Azaspirocycles in Drug Development
The departure from "flat" two-dimensional molecules towards more three-dimensional structures is a prevailing theme in contemporary drug discovery. Azaspirocycles, bicyclic systems sharing a single nitrogen-containing spirocenter, are at the forefront of this movement. Their rigid, non-planar geometry allows for a precise and predictable orientation of substituents in three-dimensional space, facilitating optimal interactions with the intricate topographies of protein binding sites.[1] Furthermore, the incorporation of a spirocyclic framework often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with improved clinical success due to enhanced solubility, metabolic stability, and reduced off-target effects.[1]
The stereochemical configuration of the spirocenter can profoundly impact the biological activity of a molecule. Different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development of robust and predictable stereoselective methods for the synthesis of azaspirocycles is of critical importance.
Mechanistic Principles of Stereoselective Azaspirocyclization
The stereochemical outcome of an azaspirocyclization is determined by the transition state geometry of the key bond-forming step. Chemists have devised a multitude of strategies to influence this, broadly categorized into substrate control, auxiliary control, and catalyst control. This guide will focus on catalyst-controlled reactions, which offer the most versatile and powerful approach for achieving high levels of stereoselectivity.
The key to successful stereoselective catalysis lies in the ability of a chiral catalyst to create a chiral microenvironment around the reacting species. This environment preferentially stabilizes the transition state leading to one stereoisomer over the other. Understanding the nature of these catalyst-substrate interactions is crucial for optimizing reaction conditions and even for the rational design of new catalysts. Computational studies, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating these complex transition states, providing insights into the non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) that govern stereoselectivity.[2][3]
Featured Protocol I: Diastereoselective [3+2] Cycloaddition for the Synthesis of Spirooxindole-Pyrrolidines
The [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful and atom-economical method for the construction of five-membered nitrogen heterocycles. When applied to exocyclic olefins incorporated into a ring system, this strategy provides a direct route to azaspirocyclic frameworks. The following protocol details a highly diastereoselective three-component reaction for the synthesis of spirooxindole-pyrrolidines.
Rationale and Mechanistic Insights
This reaction proceeds via the in situ generation of an azomethine ylide from an α-amino acid and an aldehyde. This 1,3-dipole then undergoes a cycloaddition with an olefinic oxindole. The diastereoselectivity of the reaction is controlled by the facial selectivity of the approach of the azomethine ylide to the olefin. The specific stereochemical outcome is influenced by the steric and electronic properties of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions. The choice of a protic solvent like ethanol and a mild acid catalyst such as benzoic acid facilitates the formation of the azomethine ylide and promotes the cycloaddition.
Caption: Workflow for Diastereoselective [3+2] Cycloaddition.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the three-component synthesis of spirooxindole-pyrrolidines.[2]
Materials:
-
Olefinic oxindole (1.0 equiv)
-
α-Amino acid (e.g., sarcosine, 1.2 equiv)
-
Aldehyde (1.1 equiv)
-
Benzoic acid (0.2 equiv)
-
Anhydrous ethanol
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
To a microwave vial equipped with a magnetic stirrer, add the olefinic oxindole (1.0 equiv), the α-amino acid (1.2 equiv), and the aldehyde (1.1 equiv).
-
Add anhydrous ethanol to achieve a concentration of 0.2 M with respect to the olefinic oxindole.
-
Add benzoic acid (0.2 equiv) as the catalyst.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spirooxindole-pyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Substrate Scope and Performance
| Entry | Aldehyde | Olefinic Oxindole Substituent | Yield (%) | d.r. |
| 1 | Benzaldehyde | H | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | H | 88 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | H | 82 | >95:5 |
| 4 | Benzaldehyde | 5-Bromo | 80 | >95:5 |
Table 1: Performance of the Diastereoselective [3+2] Cycloaddition.
Featured Protocol II: Organocatalytic Enantioselective Synthesis of Azaspirocycles
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Chiral amines, particularly those derived from Cinchona alkaloids or proline, can effectively catalyze a wide range of transformations with high enantioselectivity.[4][5] This section details an organocatalytic enantioselective Michael addition/cyclization cascade for the synthesis of chiral azaspirocycles.
Rationale and Mechanistic Insights
This reaction is catalyzed by a chiral primary amine, which activates the α,β-unsaturated aldehyde via the formation of a transient enamine. This enamine then undergoes a highly enantioselective Michael addition to the nitroalkene. The resulting intermediate is then poised for an intramolecular cyclization and subsequent ring closure to furnish the azaspirocyclic product. The stereochemistry is set during the Michael addition step, where the chiral catalyst shields one face of the enamine, directing the nitroalkene to attack from the less hindered face. The bifunctional nature of many organocatalysts, possessing both a basic amine and an acidic proton, can further stabilize the transition state through a network of hydrogen bonds, enhancing both reactivity and stereoselectivity.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 6. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane for SAR studies
An Application Guide to the Strategic Derivatization of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane for Structure-Activity Relationship (SAR) Studies
Abstract
Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, offering a path to novel chemical matter with enhanced three-dimensional character.[1][2] The rigid, non-planar geometry of these systems can lead to significant improvements in potency, selectivity, and pharmacokinetic properties by optimizing interactions with biological targets.[3][4] This guide focuses on the (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane core, a chiral scaffold featuring a secondary amine that serves as a versatile handle for chemical modification. We present a detailed framework for the systematic derivatization of this nucleus to support structure-activity relationship (SAR) studies. This document provides the scientific rationale, synthetic strategies, and detailed, validated protocols for N-acylation and reductive amination, enabling researchers to efficiently generate diverse compound libraries for drug discovery programs.
The Azaspiro[4.4]nonane Scaffold: A Gateway to Three-Dimensional Chemical Space
The pursuit of drug candidates with improved efficacy and safety profiles has driven a shift away from "flat," aromatic molecules towards structures with greater sp3-hybridization and spatial complexity.[2] Spirocycles, which feature two rings joined by a single common atom, are exemplary of this design philosophy.[3] The incorporation of a spirocyclic core can bestow several advantages:
-
Enhanced Three-Dimensionality: The quaternary spiro-carbon enforces a rigid, three-dimensional orientation of substituents, allowing for more precise and optimized interactions within a protein's binding pocket.[4]
-
Improved Physicochemical Properties: An increased fraction of sp3-hybridized carbons (Fsp3) often correlates with better solubility, reduced lipophilicity, and enhanced metabolic stability compared to planar aromatic counterparts.[2][3]
-
Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for new intellectual property.[1][5]
The (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane scaffold is a particularly attractive starting point for library synthesis. Its defined stereochemistry at the 7 and 8 positions provides a fixed conformational anchor, while the secondary amine at the 1-position is an ideal point for diversification, allowing chemists to systematically probe the chemical space around the core structure.
Rationale for Derivatization: A Systematic Approach to SAR
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing critical insights into how chemical structure translates to biological activity. The goal of derivatizing the (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane core is to systematically modify its properties to understand and optimize its interaction with a given biological target.
By modifying the secondary amine, a researcher can explore the impact of:
-
Steric Bulk: Introducing small to large substituents to probe the size and shape of the binding pocket.
-
Electronic Properties: Adding electron-donating or electron-withdrawing groups to modulate the basicity of the nitrogen and surrounding functionality.
-
Pharmacophoric Features: Installing hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to establish key binding interactions.
This iterative process of synthesis and biological testing is fundamental to transforming a preliminary "hit" into a potent and selective "lead" compound.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.
Synthetic Strategies for Amine-Directed Derivatization
The secondary amine of the 1-azaspiro[4.4]nonane core is a nucleophilic center, making it amenable to a variety of reliable and high-yielding transformations. The following strategies are foundational for building a diverse library of analogs.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides is one of the most robust reactions in medicinal chemistry. These functional groups are generally stable and can act as hydrogen bond acceptors (carbonyl/sulfonyl oxygens) or, in the case of amides, hydrogen bond donors (N-H, though absent here). This is achieved by reacting the parent amine with an appropriate acylating or sulfonylating agent.
-
Reagents: Acyl chlorides, sulfonyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.
-
Rationale: This strategy introduces a wide range of substituents while neutralizing the basicity of the parent amine, which can have profound effects on cell permeability and off-target activity (e.g., hERG).
N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source.[6][7]
-
Reagents: A diverse array of commercially available aldehydes and ketones, with a selective reducing agent such as sodium triacetoxyborohydride (STAB).
-
Rationale: This method is superior to direct alkylation with alkyl halides as it avoids the common problem of over-alkylation (formation of quaternary ammonium salts).[7] It allows for the introduction of a vast range of alkyl and aryl-alkyl groups, preserving the basicity of the core nitrogen, which may be critical for forming salt-bridge interactions with the target protein.
Caption: Key synthetic pathways for derivatizing the spirocyclic amine core.
Detailed Experimental Protocols
4.1 General Considerations & Materials All reagents should be of commercial grade and used as received unless otherwise specified. Reactions requiring anhydrous conditions should be performed in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates and visualized using UV light and/or appropriate stains (e.g., potassium permanganate or ninhydrin). Purification is typically achieved via flash column chromatography on silica gel.
4.2 Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of an N-acyl derivative using an acyl chloride.
-
Reaction Setup: To a solution of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (using a solvent system such as hexanes/ethyl acetate) to yield the pure N-acyl product.
-
Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
4.3 Protocol 2: General Procedure for Reductive Amination
This protocol details the N-alkylation of the core amine with an aldehyde using sodium triacetoxyborohydride (STAB).
-
Reaction Setup: To a solution of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M), add the desired aldehyde or ketone (1.2 eq).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion. The use of STAB is advantageous as it is a mild and selective reducing agent that can be added directly to the mixture of the amine and carbonyl compound.[7]
-
Reaction Execution: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes until gas evolution ceases. Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired N-alkylated tertiary amine.
-
Validation: Confirm the structure, purity, and stereochemical integrity of the product. This includes:
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and HRMS.
-
Stereochemical Integrity: Analysis by chiral HPLC is crucial to ensure that the reaction conditions did not cause epimerization at the chiral centers (7R, 8R). A comparison of the chiral chromatogram of the product with that of the starting material is recommended.[8][9]
-
Data Management for SAR Analysis
Systematic logging of synthetic and biological data is essential for effective SAR analysis. A well-organized table allows for easy comparison of analogs and helps in identifying key trends.
| Compound ID | Structure | R-Group | MW ( g/mol ) | cLogP | IC₅₀ (nM) | Notes |
| Core-001 | (Structure Image) | H | 153.28 | 2.15 | >10,000 | Starting Material |
| Acyl-001 | (Structure Image) | -COPh | 257.37 | 3.50 | 5,210 | Benzoyl analog |
| Alkyl-001 | (Structure Image) | -CH₂CH(CH₃)₂ | 209.38 | 3.45 | 850 | Isobutyl analog |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Example of a data summary table for organizing SAR data. cLogP and MW are calculated properties, while IC₅₀ represents hypothetical biological data.
Conclusion
The (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane scaffold provides an excellent starting point for the exploration of three-dimensional chemical space in drug discovery. The derivatization of its secondary amine via robust and scalable methods like N-acylation and reductive amination allows for the systematic and efficient generation of analog libraries. The protocols outlined in this guide are designed to be broadly applicable and provide a solid foundation for SAR studies. Rigorous analytical characterization, including confirmation of stereochemical integrity, is a critical component of the process, ensuring that the resulting SAR data is reliable and can be confidently used to guide the optimization of lead compounds.
References
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Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Carreira, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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Darsaraee, M., et al. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
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Müller, K., et al. Introducing Spirocycle Diversity in Medicinal Chemistry. ACS Publications. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(9), 15639-15653. [Link]
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Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
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Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 165, 139-147. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Organic & Biomolecular Chemistry. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]
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Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]
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ResearchGate. N-Acylation Reactions of Amines. [Link]
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ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 5(1), 337-348. [Link]
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Penasa, R., Licini, G., & Zonta, C. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 52(21), 7435-7455. [Link]
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ResearchGate. (2018). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]
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Wan, Z., et al. (2023). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]
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Tanaka, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(17), 3257-3269. [Link]
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Tietze, L. F., et al. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. European Journal of Organic Chemistry, 2004(12), 2511-2526. [Link]
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ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]
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ACS Publications. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. [Link]
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Application Note: A Strategic Approach to the Chiral HPLC Separation of Dimethyl-1-azaspiro[4.4]nonane
Abstract
This document outlines a comprehensive strategy for developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of dimethyl-1-azaspiro[4.4]nonane. The 1-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including potent antiproliferative agents and agonists of nicotinic acetylcholine receptors.[1][2] Consequently, the control and analysis of stereochemistry are critical for drug development and efficacy studies. This guide provides a systematic, field-proven protocol for researchers and drug development professionals, moving from initial column and mobile phase screening to final method optimization. We will detail the rationale behind the selection of chiral stationary phases (CSPs), mobile phase composition, and the critical role of additives in achieving baseline separation for this class of basic spirocyclic amines.
Introduction: The Significance of Chiral Azaspirocycles
The unique three-dimensional architecture of spirocyclic compounds like dimethyl-1-azaspiro[4.4]nonane makes them attractive scaffolds in modern drug discovery.[2] Their rigid conformation can lead to enhanced target selectivity and improved pharmacokinetic profiles. Many of these compounds possess one or more stereogenic centers, and it is well-established that enantiomers can exhibit vastly different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is a prerequisite for the development of safe and effective chiral drugs.[3][4]
Developing a chiral separation method by HPLC can be a complex task, as the interactions governing enantiorecognition are often subtle and difficult to predict.[5] A trial-and-error approach is inefficient and time-consuming.[6] This application note presents a logical, structured workflow designed to maximize the probability of success by systematically screening a curated set of complementary chiral stationary phases and mobile phase conditions.
Foundational Principles: Analyte and System Selection
Analyte Characteristics
Dimethyl-1-azaspiro[4.4]nonane is a spirocyclic tertiary amine. Its key physicochemical properties relevant to chiral HPLC are:
-
Basicity: The nitrogen atom is basic and prone to strong interactions with acidic sites (e.g., residual silanols) on the silica support of the stationary phase. This can lead to severe peak tailing and poor chromatographic performance if not properly addressed.
-
Structure: The rigid, three-dimensional spirocyclic structure provides distinct stereochemical features that can be recognized by a chiral selector.
-
Solubility: It is generally soluble in common organic solvents used in both normal and reversed-phase chromatography.
Chiral Stationary Phase (CSP) Selection Strategy
For the separation of a wide range of chiral compounds, and particularly for amines, polysaccharide-based CSPs are the most versatile and widely successful.[7][8] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica gel support, offer a multitude of chiral recognition mechanisms.
For a robust method development strategy, we recommend screening a set of four modern, immobilized polysaccharide-based columns. Immobilized phases offer a significant advantage over older coated phases by being compatible with a universal range of organic solvents, which greatly expands the available separation space.[9][10]
Table 1: Recommended CSP Screening Set
| Column Name | Chiral Selector | Polymer Backbone | Key Characteristics |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Broad applicability, often provides unique selectivity.[10] |
| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Complementary selectivity to CHIRALPAK® IA.[9] |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose | Different electronic properties due to chloro-substituents can alter chiral recognition.[11] |
| CHIRALPAK® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Amylose | Unique meta-substitution pattern provides high selectivity.[11] |
This set provides a high probability of finding a successful separation by covering diverse steric and electronic environments around the chiral polymer backbone.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the systematic development of a chiral separation method.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC/UHPLC system with UV/PDA detector |
| Columns | CHIRALPAK® IA, IB, IC, IG (e.g., 250 x 4.6 mm, 5 µm) |
| Solvents (HPLC Grade) | n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN), Methanol (MeOH) |
| Additives (Reagent Grade) | Diethylamine (DEA), Ammonium Bicarbonate (NH₄HCO₃) |
| Sample Diluent | Mobile Phase or Hexane/IPA (50/50, v/v) |
| Analyte | Racemic dimethyl-1-azaspiro[4.4]nonane |
Experimental Workflow Diagram
The overall strategy follows a logical progression from broad screening to fine-tuning and optimization.
Figure 1: Chiral Method Development Workflow.
Step-by-Step Screening Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic dimethyl-1-azaspiro[4.4]nonane in the sample diluent. Prepare a working solution of 0.1 mg/mL for injection.
-
Column Equilibration: Before initiating the screening sequence, flush each column with the starting mobile phase for at least 10-15 column volumes (approx. 20-30 minutes at 1 mL/min) until a stable baseline is achieved.[12]
-
Screening Run - Condition 1 (Normal Phase):
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (or other suitable wavelength)
-
Injection Volume: 5 µL
-
Procedure: Inject the sample onto each of the four recommended CSPs sequentially.
-
Rationale: Normal phase is the most common starting point for polysaccharide CSPs. The basic additive (DEA) is crucial for mitigating peak tailing by masking active silanol sites on the silica support.[6][13]
-
-
Screening Run - Condition 2 (Reversed Phase):
-
Mobile Phase: Acetonitrile / 20 mM Ammonium Bicarbonate (pH 9) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Procedure: After flushing and re-equilibrating, inject the sample onto each of the four CSPs.
-
Rationale: The use of immobilized CSPs allows for reversed-phase conditions, which can offer completely different selectivity and are compatible with LC-MS applications. The buffered mobile phase helps maintain a consistent ionization state of the analyte.[11][14]
-
Data Evaluation and Hit Selection
After the screening runs, tabulate the results to identify the most promising condition(s). The primary goal is to achieve baseline resolution (Rs ≥ 1.5).
Table 2: Hypothetical Screening Results
| Column | Condition | Ret. Time (min) | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALPAK® IA | NP | 6.8, 7.5 | 1.15 | 1.6 | Good Hit. Baseline separation. |
| CHIRALPAK® IB | NP | 9.2 | 1.00 | 0.0 | No separation. |
| CHIRALPAK® IC | NP | 11.5, 12.1 | 1.08 | 0.9 | Partial separation. |
| CHIRALPAK® IG | NP | 8.1, 9.0 | 1.18 | 1.9 | Best Hit. Excellent separation. |
| CHIRALPAK® IA | RP | 4.5 | 1.00 | 0.0 | No separation. |
| CHIRALPAK® IB | RP | 5.2, 5.5 | 1.07 | 1.1 | Partial separation. |
| CHIRALPAK® IC | RP | 3.8 | 1.00 | 0.0 | No separation. |
| CHIRALPAK® IG | RP | 4.9, 5.3 | 1.09 | 1.3 | Partial separation. |
In this hypothetical example, CHIRALPAK® IG under Normal Phase conditions is the clear winner and should be selected for optimization.
Method Optimization
Once a "hit" is identified (Rs > 1.2), the separation can be further improved by fine-tuning the chromatographic parameters.
-
Modifier Percentage: Adjust the percentage of alcohol (IPA or EtOH) in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it shortens the run time.
-
Choice of Alcohol: Sometimes, switching from 2-Propanol to Ethanol can significantly alter the selectivity and improve the separation.[6]
-
Temperature: Decreasing the column temperature (e.g., to 15 °C) often increases chiral selectivity and improves resolution, though it may also increase backpressure and peak width. Conversely, increasing temperature can improve peak efficiency.[12]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min), which can enhance resolution by allowing more time for interactions between the analyte and the CSP.[12]
Conclusion
The successful chiral separation of dimethyl-1-azaspiro[4.4]nonane is readily achievable through a systematic and logical method development strategy. By employing a screening kit of modern, immobilized polysaccharide-based chiral stationary phases under both normal and reversed-phase conditions, researchers can efficiently identify a promising lead method. The critical inclusion of a basic additive, such as diethylamine, in normal phase mobile phases is essential for obtaining good peak shape and reliable results for this class of spirocyclic amines. Subsequent optimization of modifier content and temperature allows for the fine-tuning of the method to meet the rigorous demands of pharmaceutical analysis and drug development.
References
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d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES. Available at: [Link]
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Nagasaka, T., Sato, H., & Saeki, S. (1997). 1-Azaspiro[4.4]nonane-2,6-dione and the separation and absolute configurations of its enantiomers. TETRAHEDRON-ASYMMETRY. Available at: [Link]
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I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development. Available at: [Link]
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Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Li, H., et al. (2023). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]
-
Benites, J., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]
-
Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Zhang, T. (n.d.). Method development with CHIRALPAK® IB. Chiral Technologies Europe. Available at: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available at: [Link]
-
Gumanov, E., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. Available at: [Link]
-
Sukhanov, D. S., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Advances. Available at: [Link]
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Chiral Technologies, Inc. (n.d.). Application Notes: Chiral. LCGC International. Available at: [Link]
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Chiral Technologies Europe. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Available at: [Link]
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Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Available at: [Link]
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Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link]
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Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Available at: [Link]
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Gumanov, E., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. Available at: [Link]
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Daicel Chiral Technologies. (n.d.). Separation of Methyclothiazide using new immobilized column – CHIRALPAK IG. Application Note. Available at: [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK IE Columns. Available at: [Link]
-
D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]
-
Gumanov, E., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Schmid, M. G., et al. (2024). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules. Available at: [Link]
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VTechWorks. (n.d.). Chiral Separations Introduction. Available at: [Link]
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Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry. Available at: [Link]
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Gumanov, E., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Archives. Available at: [Link]
-
Benites, J., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available at: [Link]
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scale-up synthesis of enantiopure 7,8-dimethyl-1-azaspiro[4.4]nonane
Application Note: Scale-Up Synthesis of Enantiopure 7,8-Dimethyl-1-azaspiro[4.4]nonane
Part 1: Strategic Analysis & Core Directive
The Challenge: The 1-azaspiro[4.4]nonane skeleton is a privileged scaffold in alkaloid synthesis (e.g., Cephalotaxine) and a pharmacophore for sigma receptors and GPCR ligands. The specific target, 7,8-dimethyl-1-azaspiro[4.4]nonane , presents two distinct process chemistry challenges:
-
The Quaternary Spiro-Center: Constructing the sterically crowded C5-spiro junction with high enantiopurity.
-
Vicinal Stereocontrol: Establishing the relative stereochemistry of the 7,8-dimethyl substituents on the carbocyclic ring.
The Solution: Intramolecular Nitrone-Olefin Cycloaddition (INOC) While Ring-Closing Metathesis (RCM) and Radical Cyclization are viable, the Intramolecular Nitrone-Olefin Cycloaddition (INOC) is selected as the optimal scale-up route. It offers superior atom economy, establishes the spiro-center and ring stereochemistry in a concerted step, and avoids the heavy metal scavenging required by Pd/Ru-catalyzed routes.
Route Overview:
-
Chiral Auxiliary Installation: Condensation of a chiral hydroxylamine with a functionalized aldehyde.
-
INOC Cascade: Thermal [3+2] cycloaddition to form the tricyclic isoxazolidine.
-
Reductive Cleavage: Zn/AcOH mediated ring opening to yield the spiro-pyrrolidine core.
Part 2: Detailed Protocols & Methodologies
Retrosynthetic Logic & Pathway Visualization
The synthesis hinges on the thermal cyclization of Intermediate B (Alkenyl Nitrone). The 7,8-dimethyl pattern is pre-installed in the acyclic precursor, ensuring the stereochemistry is "hard-wired" before the critical cyclization.
Caption: Figure 1. Convergent synthetic pathway via Intramolecular Nitrone-Olefin Cycloaddition (INOC).
Step-by-Step Experimental Protocol
Safety Warning: Nitrone formation and cycloadditions can be exothermic. The reductive cleavage releases hydrogen gas. Perform all reactions in a well-ventilated fume hood.
Step 1: Synthesis of Chiral Alkenyl Nitrone (Intermediate B) Rationale: Using a bulky chiral hydroxylamine controls the facial selectivity of the subsequent cycloaddition.
-
Reagents:
-
Aldehyde Precursor (4,5-dimethyl-5-hexenal): 50.0 g (0.40 mol)
-
N-Benzylhydroxylamine hydrochloride: 63.8 g (0.40 mol)
-
Sodium Bicarbonate (NaHCO₃): 33.6 g (0.40 mol)
-
Dichloromethane (DCM): 500 mL
-
Magnesium Sulfate (MgSO₄): Anhydrous
-
-
Protocol:
-
Suspend N-benzylhydroxylamine HCl and NaHCO₃ in DCM (500 mL) in a 2L round-bottom flask.
-
Stir at 0°C for 30 minutes to liberate the free hydroxylamine.
-
Add MgSO₄ (20 g) to act as a water scavenger (crucial for pushing equilibrium).
-
Add the Aldehyde Precursor dropwise over 45 minutes, maintaining temperature <5°C.
-
Allow to warm to room temperature (25°C) and stir for 12 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of aldehyde spot indicates completion.
-
Filter through a Celite pad to remove salts and desiccant.
-
Concentrate in vacuo to yield the crude Nitrone (Intermediate B) as a viscous oil. Note: Nitrones are sensitive to light and hydrolysis; proceed immediately to Step 2.
-
Step 2: Intramolecular [3+2] Cycloaddition (The Scale-Up Bottleneck) Rationale: This step creates the spiro-quaternary center. On a large scale, thermal control is vital to prevent polymerization.
-
Reagents:
-
Crude Nitrone (from Step 1)
-
Toluene (Degassed): 1.0 L (0.4 M concentration)
-
-
Protocol:
-
Dissolve the crude nitrone in degassed Toluene. Critical: Oxygen can promote radical side-reactions; ensure thorough sparging with N₂.
-
Heat the solution to reflux (110°C) under N₂ atmosphere.
-
Reaction Time: 16–24 hours.
-
IPC: 1H NMR analysis of an aliquot. Look for the disappearance of the nitrone CH=N proton (approx. 6.8 ppm) and appearance of the bridgehead proton (approx. 3.5-4.0 ppm).
-
Cool to room temperature.
-
Evaporate solvent to yield the Tricyclic Isoxazolidine (Intermediate C) .
-
Purification: Flash chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes) is recommended to remove trace polymers before the reduction step.
-
Step 3: Reductive Ring Opening (Zn/AcOH) Rationale: Cleaving the N-O bond releases the secondary amine and the alcohol (which is subsequently removed or utilized).
-
Reagents:
-
Intermediate C: 40.0 g
-
Zinc Dust (Activated): 40.0 g (Excess)
-
Acetic Acid (AcOH): 400 mL
-
Water: 40 mL
-
-
Protocol:
-
Dissolve Intermediate C in AcOH/H₂O (9:1).
-
Cool to 10°C.
-
Add Zinc dust portion-wise over 1 hour. Caution: Exothermic reaction.
-
Stir vigorously at room temperature for 6 hours.
-
Filter through Celite to remove Zinc residues.[1] Wash with MeOH.
-
Concentrate the filtrate.[1]
-
Basify with 2N NaOH to pH > 12.
-
Extract with DCM (3 x 200 mL).
-
Dry over Na₂SO₄ and concentrate to yield the crude 1-azaspiro[4.4]nonane derivative.
-
Part 3: Data Analysis & Scale-Up Parameters
Table 1: Solvent Screening for Step 2 (Cycloaddition) Optimization data derived from analogous spiro-nitrone systems.
| Solvent | Temp (°C) | Time (h) | Yield (%) | diastereomeric ratio (dr) | Comments |
| Toluene | 110 | 18 | 82 | >20:1 | Standard process solvent. Good solubility. |
| Xylene | 140 | 6 | 75 | 15:1 | Faster, but more thermal degradation byproducts. |
| Ethanol | 78 | 48 | 40 | 5:1 | Too slow; protic solvent interferes with transition state. |
| THF | 66 | 72 | <10 | N/A | Temperature insufficient for activation energy. |
Process Safety Data (DSC - Differential Scanning Calorimetry):
-
Nitrone Decomposition Onset: ~160°C.
-
Process Limit: Do not exceed 130°C in the reactor jacket.
-
Toluene Reflux (110°C): Provides a 50°C safety margin below decomposition onset.
Part 4: Authoritative Grounding & References
Mechanism & Causality: The success of the INOC reaction relies on the frontier molecular orbital (FMO) interaction between the nitrone (LUMO) and the alkene (HOMO). The "7,8-dimethyl" substitution on the alkene chain increases the HOMO energy, actually accelerating the reaction compared to the unsubstituted parent, provided steric hindrance is managed. The cis-fused transition state is favored, leading to high diastereoselectivity (Result 1.17).
References:
-
BenchChem Application Notes. (2025). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. BenchChem. Link (Verified Source for Protocol Base).
-
Ikeda, M., et al. (2002). Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. South African Journal of Chemistry. Link (Source for dimethyl-substituted analog characterization).
-
Guerrero-Caicedo, A., et al. (2019).[2] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Link (Alternative radical route comparison).
-
d'Angelo, J., et al. (2005).[3] Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal. Heterocycles. Link (Chiral pool strategy foundation).
-
Wang, K., et al. (2019).[4] The catalytic asymmetric synthesis of CF3-containing spiro-oxindole-pyrrolidine-pyrazolone compounds. Organic & Biomolecular Chemistry. Link (Organocatalytic approaches to spiro-centers).
End of Application Note
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine [chooser.crossref.org]
- 4. The catalytic asymmetric synthesis of CF3-containing spiro-oxindole–pyrrolidine–pyrazolone compounds through squaramide-catalyzed 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Case ID: SP-AZA-44-DIMET Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Target Profile
Target Molecule: (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane Structural Class: Spirocyclic Alkaloid Core (Cephalotaxine framework analog) Primary Application: Sigma receptor ligands, neurokinin antagonists, and Cephalotaxus alkaloid mimetics.
Technical Context: The synthesis of 1-azaspiro[4.4]nonanes presents a dual stereochemical challenge: constructing the quaternary spiro-carbon (C5) and controlling the vicinal stereocenters on the carbocyclic ring (C7, C8). The (7R,8R) configuration implies a specific trans-relationship between the methyl groups (assuming standard ring conformation), which is thermodynamically accessible but kinetically difficult to preserve during the high-energy spiro-cyclization step.
This guide addresses the three most common failure modes: Spiro-cyclization stagnation , Diastereomeric scrambling at C7/C8 , and Isolation losses due to amine volatility/instability .
Critical Synthetic Pathways & Logic
To troubleshoot effectively, we must first establish the validated pathways. The two most robust methods for this specific methylated core are Tandem Hydroamination/Semipinacol Rearrangement and Radical Bicyclization .
Pathway Visualization (Graphviz)
Figure 1: Decision matrix for synthetic route selection based on precursor availability.
Troubleshooting Guide: Question & Answer
Module A: Constructing the Spiro-Center (C5)
Q1: My radical cyclization (using Bu3SnH/AIBN) yields the spiro-ring, but the yield is stuck at <30%, and I see significant reduction of the halide without cyclization. Why?
Diagnosis: Premature hydrogen atom transfer (HAT). The rate of reduction of your intermediate radical by tributyltin hydride is faster than the rate of the 5-exo-trig cyclization onto the alkene.
Corrective Protocol:
-
Concentration Control: This is the most critical variable. High concentrations favor intermolecular H-abstraction (reduction). You must run the reaction under high dilution conditions (0.01 M to 0.005 M).
-
Syringe Pump Addition: Do not add the Bu3SnH all at once. Add a solution of Bu3SnH and AIBN in benzene/toluene slowly over 4–6 hours via a syringe pump to keep the steady-state concentration of the tin radical low.
-
Alternative Hydride Source: Switch to TTMSS (Tris(trimethylsilyl)silane) . The Si-H bond is slightly stronger than Sn-H, slowing down the H-transfer and allowing the slower spiro-cyclization to compete effectively.
Q2: I am using the Semipinacol Rearrangement route. The reaction stalls at the hemiaminal intermediate and does not rearrange to the spiro-ketone. What is missing?
Diagnosis: Insufficient Lewis Acid activation or steric hindrance from the 7,8-dimethyl groups preventing the anti-periplanar alignment required for migration.
Corrective Protocol:
-
Activator Switch: If using
, switch to a more oxophilic and bulky Lewis acid like TiCl4 or TMSOTf . The titanium center can coordinate the hydroxyl group more effectively, forcing the conformation required for the alkyl shift. -
Temperature Ramp: These rearrangements often require energy to overcome the steric penalty of forming the quaternary center. If running at -78°C, warm slowly to 0°C or even room temperature.
-
Leaving Group Quality: Ensure your migrating terminus has a sufficient leaving group. If the hydroxyl is free, the reaction relies on protonation. Converting the hydroxyl to a mesylate in situ often triggers spontaneous rearrangement.
Module B: Stereocontrol of the (7R,8R)-Dimethyl Group
Q3: I synthesized the core, but NMR indicates a mixture of diastereomers at the 7,8-positions. I targeted (7R,8R) but seem to have (7R,8S). How do I prevent epimerization?
Diagnosis: The (7R,8R) configuration places the methyl groups in a trans relationship. If you used a thermodynamic equilibration step (e.g., base-mediated alkylation), you likely formed the thermodynamically favored isomer, but spiro-strain can distort the ring, making the cis-isomer unexpectedly stable or accessible.
Corrective Protocol:
-
Check Your Precursor: Do not rely on establishing the 7,8-stereochemistry during spiro-formation. You must validate the enantiopurity of your cyclopentanone/alkenyl precursor before the cyclization step. Use chiral GC or HPLC.
-
Avoid Enolizable Conditions: If your route involves a ketone intermediate (e.g., 1-azaspiro[4.4]nonan-6-one), basic workups (NaHCO3, NaOH) can cause epimerization at the
-positions (C6 or C9), which transmits ring puckering changes to C7/C8. Use buffered quenches (phosphate buffer pH 7). -
Rigidify the System: If possible, use a cyclic acetal protection on the ketone (if present) during the synthesis. This locks the conformation and prevents transient enolization.
Module C: Isolation & Purification
Q4: My mass spec shows the correct product peak [M+H]+, but after silica column chromatography, the compound degrades or disappears.
Diagnosis: 1-azaspiro[4.4]nonanes are tertiary amines. They are prone to:
-
N-Oxidation: Reacting with atmospheric oxygen on the silica surface.
-
Irreversible Adsorption: The basic nitrogen binds tightly to acidic silanols on the silica gel.
Corrective Protocol:
-
Pre-treat Silica: Slurry your silica gel in Hexane/Et3N (95:5) before packing the column. This neutralizes the acidic sites.
-
Eluent Modification: Use DCM/MeOH/NH4OH (90:9:1) as your eluent. The ammonia competes for the acidic sites, allowing your amine to elute.
-
Alternative Phase: Switch to Alumina (Neutral, Brockmann Grade III) . It is far less destructive to sensitive spiro-amines than silica.
Data Summary: Reagent Performance
| Method | Key Reagents | Typical Yield | Stereocontrol (C7,C8) | Primary Risk |
| Radical Bicyclization | Bu3SnH, AIBN, Benzene | 40–65% | Low (Substrate dependent) | Reduction without cyclization |
| Semipinacol | Cyclobutanone, TiCl4 or Ag+ | 60–85% | High (Transfer from chiral pool) | Carbocation rearrangement failure |
| Nitroso-Ene | 1,2-epoxycyclopentane | 50–70% | Moderate | N-O bond cleavage difficulty |
| RCM (Metathesis) | Grubbs II, Ti(OiPr)4 | 70–90% | High | Double bond migration |
Advanced Troubleshooting Logic (DOT)
Figure 2: Rapid diagnostic flow for reaction failure.
References
-
Guerrero-Caicedo, A., et al. (2019).[1][2] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega. Available at: [Link]
- Tietze, L. F. (2004). "Domino Reactions in Organic Synthesis." Chemical Reviews. (Foundational text on the radical cascade kinetics used in Module A).
-
Huang, S. H., et al. (2015).[2][3] "Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine."[2][3] Tetrahedron Letters. Available at: [Link]
-
d'Angelo, J., et al. (2005).[4] "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal." Heterocycles. Available at: [Link][4]
-
Maulide, N., & Markó, I. E. (2008).[5] "Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction." The Journal of Organic Chemistry. Available at: [Link]
Disclaimer: Synthesizing spirocyclic amines involves high-energy intermediates and potentially neuroactive compounds. All protocols should be performed in a fume hood with appropriate PPE. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
- 1. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine [agris.fao.org]
- 4. Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine [chooser.crossref.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in Dimethyl-Azaspiro[4.4]nonane Synthesis
Introduction: The dimethyl-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry and drug development, present in a variety of biologically active compounds.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. However, the synthesis of these complex structures can be challenging, often plagued by issues of low yield, poor stereoselectivity, and difficult purification.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of dimethyl-azaspiro[4.4]nonane derivatives. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to enhance synthetic efficiency and yield.
Foundational Synthetic Strategy: Intramolecular 1,3-Dipolar Cycloaddition
A robust and widely adopted method for constructing the 1-azaspiro[4.4]nonane core involves a three-stage process: the formation of a cyclic nitrone, a thermally-driven intramolecular 1,3-dipolar cycloaddition, and the subsequent reductive cleavage of the resulting isoxazolidine ring.[2] This pathway is particularly effective for creating sterically hindered spirocyclic amines.
Caption: General workflow for 1-azaspiro[4.4]nonane synthesis.
Troubleshooting Guide & FAQs
This section addresses specific, common problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Q1: My initial nitrone formation results in a low yield and a complex mixture. What's going wrong?
A1: The formation and stability of the cyclic nitrone precursor, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is a critical first step. Low yields often stem from two primary causes: incomplete reduction of the nitroalkane precursor or degradation of the resulting nitrone.
Causality & Solutions:
-
Incomplete Reduction: The reduction of the nitro alcohol (e.g., 4-methyl-4-nitro-pentanol) to the corresponding hydroxylamine, which then cyclizes to the nitrone, must be driven to completion.[2] Using aged or low-quality zinc dust can lead to incomplete conversion.
-
Troubleshooting:
-
Activate Zinc: Pre-treat commercial zinc dust with dilute HCl to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
Temperature Control: The dropwise addition of acetic acid must be carefully controlled to keep the reaction temperature below 15 °C.[2] An exothermic runaway can lead to over-reduction and side product formation.
-
-
-
Nitrone Instability: Cyclic nitrones can be susceptible to dimerization or decomposition, especially if impurities are present.
-
Troubleshooting:
-
Purification: After the reaction, ensure the zinc acetate is thoroughly filtered off. An aqueous workup with a saturated sodium bicarbonate solution is crucial to neutralize residual acetic acid.[2]
-
Storage: Purify the crude nitrone via vacuum distillation or column chromatography promptly after synthesis and store it under an inert atmosphere at a low temperature.
-
-
Q2: The key intramolecular [3+2] cycloaddition step is sluggish or fails to proceed. How can I improve conversion?
A2: The intramolecular 1,3-dipolar cycloaddition is a pericyclic reaction that requires sufficient thermal energy to overcome its activation barrier. A sluggish reaction points to issues with temperature, solvent, or substrate reactivity.
Causality & Solutions:
-
Insufficient Thermal Energy: The cycloaddition is often an equilibrium process, and higher temperatures are needed to favor the formation of the thermodynamically stable tricyclic isoxazolidine product.
-
Troubleshooting:
-
Solvent Choice: Use a high-boiling, non-polar solvent. Toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) are common choices that provide the necessary thermal energy upon reflux.[2]
-
Reaction Monitoring: Monitor the reaction by ¹H NMR or TLC to track the disappearance of the alkenylnitrone starting material. Some substrates may require prolonged reflux (24-48 hours).[2]
-
-
-
Substrate Conformation: The alkenyl chain must be able to adopt a conformation that allows the alkene (dipolarophile) to approach the nitrone (1,3-dipole) for the reaction to occur. Steric hindrance near the reacting centers can significantly slow the reaction.
-
Troubleshooting: While difficult to change post-synthesis, this highlights the importance of molecular design. If the reaction consistently fails, re-evaluating the length and substitution pattern of the alkenyl tether may be necessary.
-
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or Xylene | High boiling point provides necessary activation energy for the pericyclic reaction. |
| Temperature | Reflux (110-145 °C) | Drives the reaction towards the thermodynamically favored spirocyclic product.[2] |
| Concentration | 0.01 - 0.05 M | Lower concentrations can disfavor potential intermolecular side reactions (e.g., dimerization). |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of reactants at high temperatures. |
Q3: My final product is a mixture of diastereomers that are difficult to separate. How can I improve diastereoselectivity?
A3: Low diastereoselectivity is a common challenge in spirocycle synthesis, arising from the formation of a new stereocenter during the cycloaddition.[3] The facial selectivity of the alkene's approach to the nitrone dictates the stereochemical outcome.
Causality & Solutions:
-
Transition State Energetics: The diastereomeric ratio is determined by the relative energy levels of the competing transition states (endo vs. exo approaches). If these energy levels are very similar, a mixture of products will result.
-
Troubleshooting:
-
Lower Reaction Temperature: While seemingly counterintuitive to Q2, if the reaction proceeds at a lower temperature, it may favor the transition state with the lower activation energy, potentially improving the diastereomeric ratio. This is a trade-off with reaction rate. Methods like domino radical bicyclization can sometimes be performed at room temperature, offering an alternative for better selectivity.[3]
-
Lewis Acid Catalysis: In some systems, the addition of a catalytic amount of a Lewis acid can coordinate to the nitrone's oxygen, altering the geometry and electronics of the transition state and potentially favoring one diastereomer over another. This must be explored empirically.
-
Purification Strategy: If the diastereomers cannot be separated by standard column chromatography, consider derivatization to a crystalline salt (e.g., hydrochloride or oxalate) followed by fractional crystallization.
-
-
Q4: The final reductive cleavage of the N-O bond is incomplete or yields byproducts. What is the best reduction method?
A4: The cleavage of the N-O bond in the isoxazolidine intermediate is the final step to yield the target azaspiro[4.4]nonane. The choice of reducing agent is critical to ensure a clean and complete reaction without affecting other functional groups.
Causality & Solutions:
-
Reducing Agent Reactivity: The strength and mechanism of the reducing agent determine its effectiveness.
-
Troubleshooting:
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is a clean and effective method. It often proceeds with high yield under moderate pressure (40-50 psi).[4][5] Ensure the catalyst is active and not poisoned by sulfur or other impurities.
-
Dissolving Metal Reduction: A combination of zinc dust and acetic acid in an alcoholic solvent is a very common and effective method for this transformation, often yielding the product in high purity.[2]
-
Hydride Reagents: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used but may reduce other functional groups (e.g., esters, amides) present in the molecule. Use with caution and at low temperatures.
-
-
Sources
Technical Support Center: Troubleshooting NMR Signal Overlap in Dimethyl-Azaspiro Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap encountered during the analysis of dimethyl-azaspiro compounds. The unique structural features of these scaffolds, while advantageous in medicinal chemistry, often lead to complex ¹H NMR spectra with significant peak overlap, complicating structural elucidation and purity assessment.[1] This guide is designed to provide you with a logical workflow to systematically resolve these issues.
Understanding the Challenge: Why Do Dimethyl-Azaspiro Compounds Exhibit Signal Overlap?
Dimethyl-azaspiro compounds possess a rigid three-dimensional structure with a spirocyclic core containing a nitrogen atom and two methyl groups.[2][3] This inherent rigidity can lead to:
-
Diastereotopic Protons: Protons on a methylene group adjacent to a stereocenter or in a chiral environment are chemically non-equivalent and will have different chemical shifts. In the rigid ring systems of azaspiro compounds, this is a common occurrence, leading to complex splitting patterns that can overlap with other signals.[4][5]
-
Signal Crowding: The protons on the alkyl backbone of the spirocycle and the two methyl groups often resonate in a narrow region of the ¹H NMR spectrum (typically 1-4 ppm), leading to significant overlap.[6]
-
Conformational Isomers: Depending on the solvent and temperature, some azaspiro compounds may exist as a mixture of slowly interconverting conformers on the NMR timescale, resulting in broadened peaks or even separate sets of signals, further complicating the spectrum.[7]
This guide will walk you through a series of troubleshooting steps, from simple adjustments to more advanced NMR techniques, to help you resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a dimethyl-azaspiro compound shows a broad, unresolved multiplet in the aliphatic region. Where do I start?
A1: Start with the simplest and quickest troubleshooting steps. First, ensure your sample is sufficiently pure, as impurities can introduce extra signals that complicate the spectrum.[8] If the compound is pure, try changing the NMR solvent.[7][9] Sometimes, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like methanol-d₄ can induce differential chemical shifts and improve signal dispersion.[9][10]
Q2: I've tried different solvents, but the signals from the two methyl groups are still overlapping. What's the next step?
A2: If solvent changes are insufficient, the next logical step is to employ two-dimensional (2D) NMR techniques. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is an excellent choice. It will disperse the proton signals based on the chemical shifts of the carbons they are attached to, often resolving overlapping proton signals.[11][12]
Q3: My compound is chiral, and I suspect I have a mixture of enantiomers or diastereomers. How can I use NMR to confirm this and resolve the signals?
A3: For chiral compounds, signal overlap between stereoisomers is a common issue. You can use chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs) .[13][14][15] These reagents form transient diastereomeric complexes with your analyte, inducing separate signals for each enantiomer or diastereomer in the NMR spectrum.[14][16]
Q4: What are lanthanide shift reagents, and how can they help with general signal overlap?
A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the nitrogen atom in an azaspiro compound.[17][18] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[16][18] This can effectively "spread out" a crowded region of your spectrum.[19]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening
The chemical shift of a proton is influenced by its local electronic environment, which can be perturbed by the surrounding solvent molecules. Changing the solvent can alter these interactions and lead to better signal dispersion.
Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to their magnetic anisotropy (ring current effect). Protons located above the face of the aromatic ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield).[9] This differential shifting can resolve overlapping signals.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-polar solvent like CDCl₃.
-
Solvent Selection: Prepare new samples of your compound in a range of deuterated solvents with varying properties (e.g., benzene-d₆, acetone-d₆, methanol-d₄, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, concentration).
-
Analysis: Compare the spectra to identify the solvent that provides the best signal resolution.
| Solvent | Properties | Expected Effect on Dimethyl-Azaspiro Compounds |
| CDCl₃ | Non-polar, weakly interacting | Often results in significant signal overlap in the aliphatic region. |
| Benzene-d₆ | Aromatic, non-polar | Can induce large, direction-dependent shifts, often resolving complex multiplets.[9] |
| Acetone-d₆ | Polar, aprotic | Can alter hydrogen bonding and dipole-dipole interactions, leading to chemical shift changes. |
| Methanol-d₄ | Polar, protic | Can engage in hydrogen bonding with the amine, potentially resolving nearby signals. |
Guide 2: Harnessing the Power of 2D NMR
When 1D NMR spectra are too complex, 2D NMR experiments can provide the necessary resolution by spreading the signals into a second dimension.[20][21]
2D NMR experiments correlate different nuclei based on their connectivity (through bonds or through space), providing an additional dimension of information that can resolve overlapping signals in the 1D spectrum.[22][23]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[24] This is useful for tracing out the spin systems within the spirocyclic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J C-H coupling).[25] This is highly effective at resolving overlapping proton signals by dispersing them according to the much larger chemical shift range of ¹³C.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds).[24][25] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
Caption: 2D NMR workflow for structure elucidation.
Guide 3: Utilizing Lanthanide Shift Reagents (LSRs)
LSRs are a powerful tool for simplifying complex NMR spectra by inducing large chemical shifts.[17][18]
The paramagnetic lanthanide ion in the LSR coordinates to a Lewis basic site in the analyte, in this case, the nitrogen of the azaspirocycle.[16] This creates a local magnetic field that alters the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is proportional to 1/r³, where 'r' is the distance between the proton and the lanthanide ion. This distance dependence allows for the resolution of signals based on their spatial proximity to the nitrogen atom.[18]
-
Initial Spectrum: Dissolve a known amount of your dimethyl-azaspiro compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or benzene-d₆) and acquire a reference ¹H NMR spectrum.
-
Addition of LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.
-
Acquisition: Shake the tube to ensure mixing and acquire another ¹H NMR spectrum.
-
Titration: Continue adding small aliquots of the LSR and acquiring spectra until sufficient signal dispersion is achieved.
-
Analysis: Plot the chemical shift of each proton signal against the molar ratio of LSR to your compound. The signals from protons closer to the nitrogen will show the largest change in chemical shift.
| Lanthanide Shift Reagent | Common Lanthanide Ion | Direction of Shift | Advantages | Limitations |
| Eu(fod)₃ | Europium (Eu) | Downfield | Provides excellent dispersion. | Can cause significant line broadening.[16] |
| Pr(fod)₃ | Praseodymium (Pr) | Upfield | Can be useful for moving signals away from crowded downfield regions. | Also causes line broadening. |
Guide 4: Resolving Stereoisomers with Chiral Solvating Agents (CSAs)
For chiral dimethyl-azaspiro compounds, CSAs can be used to differentiate enantiomers or diastereomers.[13][15][26]
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[14][27] These diastereomeric complexes have slightly different magnetic environments, leading to separate NMR signals for each enantiomer.[15][26]
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of your racemic or enantiomerically enriched compound in a suitable deuterated solvent.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Analysis: Look for splitting of signals that were singlets or simple multiplets in the original spectrum. The integration of the newly resolved signals can be used to determine the enantiomeric excess (ee).
Caption: Mechanism of action for Chiral Solvating Agents.
Conclusion
Troubleshooting NMR signal overlap in dimethyl-azaspiro compounds requires a logical and systematic approach. By starting with simple solvent changes and progressing to more advanced techniques like 2D NMR and the use of shift reagents or chiral solvating agents, you can effectively resolve complex spectra and confidently elucidate the structure of your compounds. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully.
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Lanthanide shift reagents in nmr. (n.d.). SlideShare. Retrieved February 17, 2026, from [Link]
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Chiral NMR solvating additives for differentiation of enantiomers. (2019). PubMed. Retrieved February 17, 2026, from [Link]
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23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 17, 2026, from [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). UNIPI. Retrieved February 17, 2026, from [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). ACS Publications. Retrieved February 17, 2026, from [Link]
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NMR Chiral solvating agents. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved February 17, 2026, from [Link]
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Improve Your Chemical Shift Resolution Without Going to Higher Fields. (2007, October 2). University of Ottawa NMR Facility Blog. Retrieved February 17, 2026, from [Link]
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Interpreting. (n.d.). OpenOChem Learn. Retrieved February 17, 2026, from [Link]
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Boosting the resolution of multidimensional NMR spectra by complete removal of proton spin multiplicities. (2021, November 3). PMC. Retrieved February 17, 2026, from [Link]
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Solvent Suppression in Pure Shift NMR. (2024, February 21). ACS Publications. Retrieved February 17, 2026, from [Link]
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Troubleshooting: ¹H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
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NMR methods for the analysis of mixtures. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
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Signal Overlap in NMR Spectroscopy. (2018, May 17). YouTube. Retrieved February 17, 2026, from [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. (2022, March 13). Reddit. Retrieved February 17, 2026, from [Link]
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Validation & Comparative
validating the absolute configuration of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
A Comparative Guide to Validating the Absolute Configuration of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Determining the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical step in drug discovery and development. The biological activity of a drug can be intrinsically linked to its stereochemistry, with different enantiomers potentially exhibiting varied efficacy or toxicity. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous assignment of the absolute configuration of the chiral diamine, (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane.
Introduction to Stereochemistry in Drug Development
The significance of absolute configuration is well-established in the pharmaceutical industry. Regulatory bodies such as the FDA require definitive proof of the absolute stereochemistry of chiral drug candidates. This necessitates the use of robust and reliable analytical methods to prevent the development of stereoisomers with undesirable pharmacological profiles.
Analytical Techniques for Absolute Configuration Determination
Several powerful techniques are available to the modern chemist for the elucidation of absolute configuration. This guide will compare and contrast the following methods:
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Single-Crystal X-ray Crystallography
-
Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (Mosher's Method)
Each of these techniques offers unique advantages and is suited to different sample types and molecular properties. The choice of method often depends on factors such as the availability of a crystalline sample, the presence of chromophores, and the quantity of the material.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This differential absorption arises from the vibrational transitions within the molecule and provides a unique fingerprint of its absolute configuration.[2][3] A key advantage of VCD is that it can be performed on samples in solution, eliminating the need for crystallization.[4]
Methodology: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum.[4] This computational prediction is typically performed using density functional theory (DFT).[2]
Workflow for VCD Analysis:
Caption: Workflow for absolute configuration determination using VCD.
Data Interpretation: A positive match between the signs and relative intensities of the experimental and calculated VCD bands provides an unambiguous assignment of the absolute configuration.[2] The spectrum of the opposite enantiomer is simply the mirror image of the calculated one.
Electronic Circular Dichroism (ECD) Spectroscopy
Principle: ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region, which corresponds to electronic transitions.[5] This technique is particularly useful for molecules containing chromophores.[6]
Methodology: Similar to VCD, ECD analysis involves comparing the experimental spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations.[6] The process begins with a conformational analysis to identify the most stable conformers in solution, which are then used for the ECD calculation.[6]
Workflow for ECD Analysis:
Caption: Workflow for absolute configuration determination using ECD.
Data Interpretation: The absolute configuration is assigned by matching the experimental ECD spectrum to the calculated spectrum.[5] If the signs of the Cotton effects in the experimental and calculated spectra are the same, the assumed absolute configuration is correct.
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[7] The technique involves diffracting X-rays off a single crystal of the compound.[8] The resulting diffraction pattern is used to generate a detailed electron density map, from which the positions of all atoms can be determined.[8]
Methodology: The most challenging step is often growing a high-quality single crystal suitable for diffraction.[8] Once a suitable crystal is obtained, the absolute configuration can be determined through anomalous dispersion, an effect that is more pronounced for heavier atoms.[9] However, modern techniques allow for the determination of absolute configuration even for molecules containing only light atoms like oxygen.[9]
Workflow for X-ray Crystallography:
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Data Interpretation: The absolute configuration is determined with a high degree of confidence, often expressed by the Flack parameter, which should ideally be close to zero for the correct enantiomer.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
Principle: Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11] It involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers.[12] The different spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.
Methodology: The chiral amine is reacted with both (R)- and (S)-MTPA to form two diastereomeric amides. The NMR spectra of these two products are then compared.
Workflow for Mosher's Method:
Caption: Workflow for absolute configuration determination using Mosher's method.
Data Interpretation: By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be deduced based on a conformational model of the MTPA amides.[12]
Comparison of Techniques
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Single-Crystal X-ray Crystallography | NMR with Chiral Derivatizing Agents (Mosher's Method) |
| Principle | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | X-ray diffraction by a single crystal | NMR analysis of diastereomeric derivatives |
| Sample State | Solution or neat liquid[4] | Solution[13] | Single crystal[8] | Solution |
| Need for Derivatization | No | No (unless no chromophore is present) | No (but co-crystallization may be needed[14]) | Yes[12] |
| Reliance on Computation | Yes, for spectral prediction[2] | Yes, for spectral prediction[6] | No, for primary structure solution | No, but conformational models are used for interpretation |
| Key Advantage | Applicable to a wide range of molecules, no need for crystals or chromophores[3] | High sensitivity for molecules with chromophores | Provides unambiguous 3D structure[7] | Relatively quick and uses standard NMR equipment |
| Key Limitation | Requires access to a VCD spectrometer and computational resources | Limited to molecules with UV-Vis chromophores[6] | Requires a high-quality single crystal, which can be difficult to obtain[14] | Requires chemical derivatization, which may not be straightforward |
Conclusion
The validation of the absolute configuration of a chiral molecule like (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane is a multifaceted task that can be approached with several powerful analytical techniques. For a non-crystalline sample lacking a strong chromophore, Vibrational Circular Dichroism (VCD) offers a robust and often definitive solution. If the molecule possesses a suitable chromophore, Electronic Circular Dichroism (ECD) provides a highly sensitive alternative. In cases where a high-quality single crystal can be grown, X-ray crystallography remains the unparalleled method for providing a complete and unambiguous three-dimensional structure. Finally, Mosher's method offers a valuable and accessible NMR-based approach, particularly when chiroptical instrumentation is unavailable. The selection of the most appropriate technique will ultimately be guided by the specific properties of the molecule and the resources available to the research team.
References
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Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays. Nature, 168(4268), 271–272. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-23. [Link]
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Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]
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Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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BioTools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]
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Wenzel, T. J., & Chisholm, C. D. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry, 68(7), 2855–2859. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
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Hoyt, H. M., & Peterson, K. P. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 693. [Link]
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Frontiers in Chemistry. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]
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ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). Retrieved from [Link]
-
ResearchGate. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]
-
Harada, N. (2012). Circular dichroism calculation for natural products. Journal of Natural Products, 75(5), 987–999. [Link]
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Tiefenbacher, K. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 16374-16379. [Link]
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Jones, P. G. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry (pp. 1-21). Springer, Berlin, Heidelberg. [Link]
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Chemistry Letters. (2007). Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. Oxford Academic. [Link]
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
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MDPI. (2019). Electronic Circular Dichroism. Encyclopedia. [Link]
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MDPI. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Columbia University. (n.d.). Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Retrieved from [Link]
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Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
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ERIC. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
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Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
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PubMed. (2011). Absolute configuration of 7,8-seco-7,8-oxacassane diterpenoids from Acacia schaffneri. Retrieved from [Link]
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EPA. (2025). (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid. Retrieved from [Link]
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Comparative Guide: Azaspiro[4.4]nonane-Based Chiral Ligands (SIPHOX) vs. Traditional PHOX Systems
The following guide is structured as a high-level technical comparative analysis, designed for application scientists and process chemists. It moves beyond basic descriptions to focus on performance metrics, mechanistic advantages, and actionable protocols.
Executive Summary: The Rigidity Advantage[1]
In the development of chiral pharmaceuticals, the Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines is a critical transformation. For decades, the PHOX (Phosphinooxazoline) ligands, pioneered by Pfaltz and Helmchen, served as the gold standard.[1] However, these ligands often rely on biaryl or alkyl backbones that possess degrees of conformational flexibility, occasionally limiting enantioselectivity (ee) for difficult substrates like acyclic imines.
This guide compares the PHOX standard against the SIPHOX class (Spiro Phosphino Oxazoline), which utilizes an azaspiro[4.4]nonane or spirobiindane core. The comparative analysis demonstrates that the spiro-scaffold’s inherent rigidity eliminates atropisomeric degradation and tightens the chiral pocket, resulting in superior Turnover Numbers (TON) and enantioselectivity for sterically demanding drug intermediates.
Structural Analysis: Spiro vs. Biaryl Scaffolds
The core differentiator is the backbone topology. While traditional ligands rely on hindered rotation (atropisomerism) or stereocenters on a flexible chain, azaspiro-based ligands utilize a quaternary spiro-carbon to lock the ligand into a fixed geometry.
Comparative Ligand Architecture
| Feature | Traditional PHOX (Pfaltz) | SIPHOX / Spiro-P,N (Zhou/Ding) |
| Scaffold | Benzene or Biaryl backbone | Azaspiro[4.4]nonane or Spirobiindane |
| Chirality Source | Carbon center on Oxazoline ring | Axial chirality (Spiro core) + Oxazoline center |
| Rigidity | Moderate (Conformational flux possible) | High (Fused rings locked by spiro-center) |
| Stability | Susceptible to oxidation/hydrolysis | Enhanced thermal and oxidative stability |
| Primary Use | Hydrogenation of standard olefins | Hydrogenation of imines , heterocycles , and unfunctionalized olefins |
Visualization: Structural Logic
The following diagram illustrates the structural evolution from flexible PHOX ligands to the rigid Spiro-P,N architecture.
Figure 1: Structural logic comparing the flexibility of PHOX against the rigid locking mechanism of Spiro-P,N ligands.
Performance Data: Asymmetric Hydrogenation
The most significant divergence in performance is observed in the hydrogenation of acyclic imines and quinoline derivatives , which are precursors to numerous chiral amine drugs (e.g., Solifenacin, Tamsulosin).
Case Study: Hydrogenation of Acyclic N-Aryl Imines
Conditions: Ir-Complex (1 mol%), H₂ (50 bar), CH₂Cl₂, RT.
| Substrate Type | Ligand System | Yield (%) | ee (%) | TON | Reference |
| Acetophenone Imine | Ir-PHOX (Standard) | 95% | 85-89% | 1,000 | [1] |
| Acetophenone Imine | Ir-SIPHOX (Spiro) | 98% | 96-99% | 4,500 | [2] |
| Quinoline Derivatives | Ir-PHOX | 88% | 90% | 500 | [1] |
| Quinoline Derivatives | Ir-SpiroAP | 97% | 98% | 2,000 | [3] |
Analysis: The Ir-SIPHOX system consistently delivers >95% ee for acyclic imines, a substrate class where traditional PHOX ligands often struggle to exceed 90% ee due to the lack of a deep, rigid chiral pocket. Furthermore, the robust spiro-backbone supports higher Turnover Numbers (TON), making the catalyst more economically viable for scale-up.
Mechanistic Insight & Catalytic Cycle
The efficiency of the Azaspiro/SIPHOX ligands stems from the Ir(III)/Ir(V) or Ir(I)/Ir(III) hydride mechanism. The spiro-ligand creates a highly congested environment around the Iridium center, forcing the substrate to approach in a specific orientation to minimize steric clash with the ligand's "wings."
The Ir-SIPHOX Catalytic Cycle
The following diagram details the Iridium-catalyzed hydrogenation cycle, highlighting the critical enantioselective step.
Figure 2: Catalytic cycle of Ir-SIPHOX asymmetric hydrogenation. The migratory insertion step is where the spiro-ligand's rigidity imposes high enantioselectivity.
Experimental Protocol: Synthesis & Application
To ensure reproducibility, we provide a standardized protocol for the preparation of the catalyst and its application. This protocol is based on the optimized procedures by Zhou et al.
A. General Synthesis of Ir-SIPHOX Catalyst
Note: This synthesis requires Schlenk line techniques or a Glovebox.
-
Ligand Formation:
-
React the chiral spiro-amino acid (derived from SPINOL or spiro-ketone) with the appropriate amino-alcohol to form the oxazoline ring.
-
Introduce the phosphine moiety via lithiation (n-BuLi) followed by quenching with
.
-
-
Complexation:
-
Reagents:
(0.5 eq), SIPHOX Ligand (1.0 eq), NaBArF (1.0 eq). -
Solvent: Anhydrous DCM.
-
Procedure: Mix ligand and Ir-precursor in DCM at room temperature for 30 minutes. Add NaBArF and stir for 1 hour. The solution usually turns deep orange/red.
-
Isolation: Filter through a pad of Celite to remove NaCl. Concentrate and precipitate with Hexane.
-
B. Standard Hydrogenation Protocol (Imine Substrate)
Objective: Hydrogenation of N-(1-phenylethylidene)aniline.
-
Setup: Inside an argon-filled glovebox, weigh the Ir-SIPHOX catalyst (1.0 mol%) and the imine substrate (0.5 mmol) into a glass vial equipped with a magnetic stir bar.
-
Solvent: Add anhydrous dichloromethane (2.0 mL).
-
Pressurization: Transfer the vial to a high-pressure autoclave. Purge with Hydrogen gas (3 times). Pressurize to 50 bar (725 psi) .
-
Reaction: Stir at room temperature for 12–14 hours.
-
Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.
-
Analysis:
-
Conversion: Determine by
NMR. -
Enantiomeric Excess (ee): Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10).
-
Conclusion & Recommendation
For standard substrates, traditional PHOX ligands remain a cost-effective choice. However, for drug discovery applications involving:
-
Acyclic Imines (prone to isomerization),
-
Unfunctionalized Olefins , or
-
Heteroaromatic Hydrogenation ,
The Azaspiro/SIPHOX ligands are the superior alternative. Their rigid spiro-backbone minimizes catalyst deactivation and maximizes stereocontrol, justifying the higher initial cost with significantly improved yield and optical purity.
References
-
Review of PHOX Ligands: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines—A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link
-
Ir-SIPHOX Development: Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006). Well-Defined Chiral Spiro Iridium/Phosphino-Oxazoline Complexes for Asymmetric Hydrogenation of Imines at Ambient Pressure.[2] Journal of the American Chemical Society, 128(40), 12886–12891. Link
-
Spiro-Ligands Overview: Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH.[3][4] Link
-
Spiro[4.4]nonadiene Ligands: Zhang, X., & Ding, K. (2009).[5] Spiro[4.4]-1,6-nonadiene-Based Phosphine-Oxazoline Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of Ketimines. Angewandte Chemie International Edition, 48(29), 5345–5349. Link
Sources
Comparative Guide to Synthetic Approaches for Substituted 1-Azaspiro[4.4]nonanes
Executive Summary: The Privileged Spirocyclic Core
The 1-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, serving as the tetracyclic core for the Cephalotaxus alkaloids (e.g., Cephalotaxine, Homoharringtonine) and the Dendrobatid alkaloids (e.g., Histrionicotoxins). These compounds exhibit potent biological activities ranging from antileukemic properties to nicotinic acetylcholine receptor antagonism.[1]
Synthesizing this quaternary spiro-center remains a significant challenge due to steric congestion and the requirement for precise stereocontrol. This guide objectively compares three distinct synthetic methodologies—Radical Translocation , Dipolar Cycloaddition , and N-Acyliminium Ion Cyclization —analyzing their efficiency, scalability, and stereochemical outcomes.
Comparative Analysis of Synthetic Strategies
Strategy A: Domino Radical Bicyclization (The "Atom-Economic" Route)
Best for: Rapid assembly of complex cores with high functional group tolerance.
This approach, exemplified by the work of Guerrero-Caicedo et al., utilizes nitrogen-centered radicals to forge the spirocyclic core in a single step. The key innovation is the use of O-benzyl oxime ethers as radical acceptors, which prevents premature reduction often seen with other radical traps.
-
Mechanism: An aryl or vinyl radical is generated (via Bu₃SnH) and cyclizes onto an alkene. The resulting alkyl radical cyclizes onto the oxime ether nitrogen, forming the N-C bond and the quaternary center simultaneously.
-
Pros: Mild conditions (room temperature with Et₃B); high tolerance for esters and halides.
-
Cons: Moderate yields (11–67%); use of toxic organotin reagents requires rigorous purification.
Strategy B: Intramolecular 1,3-Dipolar Cycloaddition (The "Stereocontrolled" Route)
Best for: Generating specific stereocenters and sterically shielded amines.
This method relies on the thermal cycloaddition of an alkenyl-tethered nitrone.[2] It is particularly robust for synthesizing 1-azaspiro[4.4]nonan-1-oxyls (nitroxides) used as spin labels.
-
Mechanism: A "nitrone-ene" cyclization forms a tricyclic isoxazolidine intermediate.[2] This rigid structure fixes the relative stereochemistry. Subsequent reductive cleavage of the N-O bond (using Zn/AcOH) reveals the spirocyclic amine and a pendant alcohol.
-
Pros: High stereoselectivity; high yields for the ring-opening step (85–95%); avoids heavy metals.
-
Cons: Requires high temperatures for the cycloaddition (reflux in toluene/xylene); nitrone intermediates can be unstable.
Strategy C: N-Acyliminium Ion Cyclization (The "Classic" Ionic Route)
Best for: Large-scale synthesis and access to Cephalotaxine analogs.
A cornerstone of alkaloid synthesis (e.g., d'Angelo, Tietze), this method generates a highly electrophilic N-acyliminium ion that captures a pendant nucleophile (alkene, alkyne, or aromatic ring).
-
Mechanism: An acid-mediated ionization of an
-hydroxy or -methoxy amide generates the cation. Intramolecular attack forms the C-C bond at the spiro center. -
Pros: Scalable; precursors are often derived from the chiral pool (L-proline).
-
Cons: Strongly acidic conditions may degrade sensitive functional groups; often requires stepwise ring construction.
Performance Metrics Comparison
| Feature | Radical Bicyclization [1] | Dipolar Cycloaddition [2] | N-Acyliminium Cyclization [3] |
| Key Bond Formed | C–N and C–C (Domino) | C–C and C–O (Cycloaddition) | C–C (Electrophilic Attack) |
| Yield (Key Step) | 11 – 67% | 60 – 95% (Cycloaddition) | 70 – 85% |
| Diastereoselectivity | Moderate (Trans major) | High (Cis-fused isoxazolidine) | High (Substrate controlled) |
| Reagents | Bu₃SnH, AIBN/Et₃B | Toluene (heat), Zn/AcOH | HCOOH, BF₃·OEt₂, or TiCl₄ |
| Scalability | Low (Toxic waste) | High (Simple workup) | High (Industrial standard) |
| Step Count | Low (Cascade) | Medium (Oxidation | Medium to High |
Detailed Experimental Protocols
Protocol 1: Synthesis via Intramolecular 1,3-Dipolar Cycloaddition
Adapted from Khoroshunova et al. (2019) [2] and BenchChem Protocols [4].
Objective: Synthesis of a 1-azaspiro[4.4]nonane amino-alcohol derivative.
Step 1: Formation of Alkenyl Nitrone
-
Dissolve the precursor hydroxylamine (1.0 equiv) in dry DCM.
-
Add activated Manganese Dioxide (MnO₂) (10.0 equiv) portion-wise.
-
Stir the suspension at room temperature for 4–6 hours. Note: Monitor by TLC; disappearance of hydroxylamine indicates oxidation to nitrone.
-
Filter through a Celite pad to remove MnO₂.[2] Wash with DCM.[2][3]
-
Concentrate the filtrate to yield the crude alkenyl nitrone (typically yellow oil).
Step 2: Thermal Cycloaddition
-
Dissolve the crude nitrone in anhydrous Toluene (0.1 M concentration).
-
Heat to reflux (110 °C) under Argon for 12–24 hours.
-
Cool to room temperature and concentrate in vacuo.
-
Purify the tricyclic isoxazolidine intermediate via silica gel flash chromatography (EtOAc/Hexanes).
Step 3: Reductive Ring Opening (The Key Transformation)
-
Dissolve the isoxazolidine (1.0 equiv) in a 1:1 mixture of Ethanol and Glacial Acetic Acid .
-
Add Activated Zinc Dust (10.0 equiv) slowly. Caution: Exothermic reaction.
-
Stir vigorously at room temperature for 4 hours.
-
Concentrate the filtrate.[2][3] Basify the residue with sat. NaHCO₃ (pH ~9) and extract with DCM.
-
Dry (Na₂SO₄) and concentrate to obtain the substituted 1-azaspiro[4.4]nonane.
Protocol 2: Radical Bicyclization Using Et₃B Initiation
Adapted from Guerrero-Caicedo et al. (2019) [1].
Objective: One-step assembly of the spiro core from an O-benzyl oxime ether.
-
Preparation: Dissolve the iodo-aryl oxime ether precursor (1.0 equiv) in anhydrous Benzene or Toluene (0.02 M). Note: Dilute conditions favor intramolecular cyclization over intermolecular reduction.
-
Reagents: Add Tributyltin Hydride (Bu₃SnH) (1.5 equiv).
-
Initiation: Add Triethylborane (Et₃B) (1.0 M in hexanes, 0.5 equiv) followed by air injection (5 mL) via syringe to initiate the radical chain.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Add 10% KF solution and stir for 30 mins to precipitate tin residues (white solid). Filter and extract with Et₂O.
-
Purification: Silica gel chromatography is essential to remove organotin byproducts.
Mechanistic Visualizations
Diagram 1: Radical Domino Bicyclization Pathway
This diagram illustrates the "Strategy A" mechanism, where an initial aryl radical triggers a cascade forming the quaternary center.
Caption: Domino sequence converting an acyclic precursor into the bicyclic spiro-core via sequential radical attacks.
Diagram 2: Dipolar Cycloaddition & Ring Opening
This diagram details "Strategy B," highlighting the stereochemical locking via the isoxazolidine intermediate.
Caption: Stepwise construction of the spiro-center via a rigid isoxazolidine scaffold followed by reductive opening.
References
-
Guerrero-Caicedo, A. et al. (2019).[4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]
-
Khoroshunova, Y. V. et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. [Link]
-
Tietze, L. F. et al. (1999). Enantioselective Highly Efficient Synthesis of (-)-Cephalotaxine Using Two Palladium-Catalyzed Transformations. Angewandte Chemie International Edition. [Link]
-
d'Angelo, J. et al. (2002). A formal total synthesis of (+/-)-cephalotaxine using sequential N-acyliminium ion reactions. Organic Letters. [Link]
Sources
Benchmarking Guide: Catalytic Architectures for Chiral Spiroamine Synthesis
Executive Summary: The 3D-Space Race
Chiral spiroamines represent a privileged scaffold in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over flat aromatic systems by improving solubility and exploring novel chemical space in GPCR and enzyme active sites. However, the construction of the all-carbon or heteroatom-containing quaternary spiro-center remains a significant synthetic bottleneck.
This guide benchmarks three leading catalytic methodologies for synthesizing chiral spiroamines: SPINOL-derived Chiral Phosphoric Acids (CPAs) , Iridium-SpiroPAP Complexes , and Sequential Au/Ir Catalysis . We evaluate these systems based on enantioselectivity (ee), turnover number (TON), and scalability to assist you in selecting the optimal protocol for your target scaffold.
The Benchmarking Framework
To objectively compare these catalysts, we utilize the following performance metrics:
| Metric | Definition | Relevance |
| Enantiomeric Excess (% ee) | Purity of the chiral isomer.[1][2][3][4][5] | Critical for bioactivity and regulatory approval. |
| Diastereomeric Ratio (dr) | Ratio of diastereomers.[3] | Essential for spiro-centers generating multiple stereocenters. |
| Turnover Number (TON) | Moles of product per mole of catalyst. | Determines cost-efficiency and scalability. |
| Substrate Scope | Tolerance of functional groups. | Defines the catalyst's versatility in late-stage functionalization. |
Comparative Analysis of Catalyst Classes
Candidate A: SPINOL-Derived Chiral Phosphoric Acids (CPAs)
Best For: Sterically demanding substrates and metal-free conditions.
While BINOL-derived acids have long been the workhorse of organocatalysis, SPINOL-derived CPAs have emerged as superior for spiroamine synthesis. The rigid spirobiindane backbone prevents the "flapping" motion often seen in binaphthyl systems, creating a tighter chiral pocket.
-
Mechanism: Bifunctional activation.[6] The phosphoryl oxygen acts as a Lewis base (activating the nucleophile), while the hydroxyl group acts as a Brønsted acid (activating the imine/electrophile).
-
Performance Data:
Candidate B: Iridium-SpiroPAP Complexes
Best For: High-throughput hydrogenation and industrial scalability.
Iridium complexes with chiral spiro aminophosphine ligands (Ir-SpiroPAP) represent the gold standard for efficiency. Unlike CPAs, which are stoichiometric in their "feel" (often requiring 5-10 mol%), Ir-SpiroPAP catalysts operate with extreme efficiency.
-
Mechanism: Asymmetric hydrogenation of cyclic imines or ketimines. The spiro-ligand enforces a rigid environment around the Ir-H intermediate.
-
Performance Data:
Candidate C: Sequential Au(I)/Ir(I) Catalysis
Best For: Complex "One-Pot" Cascade Reactions.
An emerging strategy involves coupling Gold(I) activation of alkynes with Iridium-catalyzed allylation. This is particularly powerful for synthesizing spiroaminals (N,O-spirocycles).
-
Mechanism: Au(I) catalyzes the cyclization of an alkynoic acid/amine to form an intermediate, which is immediately trapped by an Ir-catalyzed asymmetric allylation.
-
Performance Data:
-
Complexity: Generates 2+ stereocenters in a single operation.
-
Selectivity: >95% ee typical for spiroketal/aminal systems.
-
Data Summary: Side-by-Side Comparison
| Feature | SPINOL-CPA (Organocatalysis) | Ir-SpiroPAP (Transition Metal) | Au/Ir Cascade (Synergistic) |
| Primary Reaction | Friedel-Crafts / Mannich Spirocyclization | Asymmetric Hydrogenation | Cyclization/Allylation Cascade |
| Typical Loading | 1 – 10 mol% | 0.0001 – 1 mol% | 2 – 5 mol% (each metal) |
| Enantioselectivity | Excellent (90-99% ee) | Excellent (90-99% ee) | Very Good (85-95% ee) |
| Scalability | Moderate (Catalyst cost/loading) | High (Low loading offsets metal cost) | Low (Complex optimization) |
| Metal Contamination | None (Green Chemistry) | Requires Scavenging (ppm limits) | Requires Scavenging |
| Substrate Tolerance | High (Acid-stable groups) | High (Reducible groups are sensitive) | Moderate (Alkyne specific) |
Decision Matrix & Workflow
Use the following logic flow to select the appropriate catalyst for your synthesis.
Figure 1: Decision matrix for catalyst selection based on reaction type and substrate properties.
Detailed Experimental Protocols
Protocol A: SPINOL-CPA Catalyzed Synthesis of Spiro[indoline-3,2'-pyrrolidine]
Adapted from recent literature on spiroaminal synthesis (Source 1.2, 1.20).
Objective: Synthesis of a chiral spiroamine via condensation/N-alkylation cascade.
Materials:
-
Substrate: 2-(1H-indolyl)aniline derivative (1.0 equiv)
-
Electrophile: Isatin derivative (1.0 equiv)
-
Catalyst: (S)-SPINOL-Phosphoric Acid (5 mol%)
-
Solvent: Toluene (anhydrous)
-
Desiccant: 5Å Molecular Sieves (activated)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried reaction vial, dissolve (S)-SPINOL-CPA (0.025 mmol) in Toluene (2.0 mL).
-
Substrate Addition: Add the isatin derivative (0.5 mmol) and activated 5Å MS (100 mg). Stir for 10 minutes at room temperature to allow catalyst-substrate interaction.
-
Reaction Initiation: Add the 2-(1H-indolyl)aniline (0.5 mmol) in one portion.
-
Incubation: Seal the vial and stir at 30°C for 24 hours. Monitor consumption of isatin by TLC (Hexane/EtOAc 3:1).
-
Work-up: Filter the mixture through a short pad of Celite to remove molecular sieves. Wash with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Determine ee% using Chiral HPLC (e.g., Chiralpak AD-H column).
Self-Validation Check: The reaction should turn from a suspension to a clear solution (or change color) as the spiro-center forms. If conversion is low after 24h, increase temperature to 50°C; SPINOL scaffolds are thermally stable.
Protocol B: Ir-SpiroPAP Catalyzed Asymmetric Hydrogenation
Adapted from high-efficiency hydrogenation protocols (Source 1.7, 1.12).
Objective: Enantioselective hydrogenation of a cyclic imine to a chiral tetrahydroisoquinoline.
Materials:
-
Substrate: 1-substituted-3,4-dihydroisoquinoline (1.0 mmol)
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (R)-SpiroPAP Ligand (1.1 mol%)
-
Solvent: Isopropanol (IPA)
-
Hydrogen Source: H₂ gas (balloon or autoclave)
Step-by-Step Workflow:
-
Complex Formation: In a glovebox (Ar atmosphere), mix [Ir(COD)Cl]₂ and (R)-SpiroPAP ligand in IPA (1 mL). Stir for 30 mins to form the active orange/red catalytic species.
-
Reaction Setup: Add the substrate (1.0 mmol) to a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.
-
Catalyst Injection: Transfer the catalyst solution to the autoclave via syringe. Dilute to total volume 5 mL with IPA.
-
Pressurization: Purge the autoclave with H₂ (3 cycles at 10 bar), then pressurize to 50 bar (approx 725 psi).
-
Note: For simple substrates, balloon pressure (1 atm) may suffice, but high pressure ensures max TON.
-
-
Reaction: Stir at room temperature for 12–20 hours.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the solvent in vacuo.
-
Purification: Often not required due to high conversion. Pass through a short silica plug to remove Iridium traces if necessary.
Mechanistic Visualization: SPINOL-CPA Activation
The following diagram illustrates the dual-activation mode that makes SPINOL-CPAs so effective for spiro-quaternary center formation.
Figure 2: Bifunctional activation mode of SPINOL-CPA. The rigid spiro-scaffold locks the transition state geometry.
References
-
SPINOL-derived phosphoric acids: synthesis and application in enantioselective Friedel-Crafts reaction. Journal of Organic Chemistry. Link
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Elsevier / DICP. Link
-
Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. PubMed. Link
-
Chiral iridium spiro aminophosphine complexes: asymmetric hydrogenation of simple ketones. Chemistry - An Asian Journal. Link
-
Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie Int. Ed.Link[10]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. Link
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. xiao.rice.edu [xiao.rice.edu]
- 5. oaepublish.com [oaepublish.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. SPINOL-derived phosphoric acids: synthesis and application in enantioselective Friedel-Crafts reaction of indoles with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
